3-chloro-9H-pyrido[2,3-b]indol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
3-chloro-9H-pyrido[2,3-b]indol-5-ol |
InChI |
InChI=1S/C11H7ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h1-5,15H,(H,13,14) |
InChI Key |
IPMVGOGOUYUZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C3=C(N2)N=CC(=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, albeit hypothetical, guide to the structure elucidation of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. Due to the absence of published experimental data for this specific molecule, this guide is constructed based on established synthetic methodologies and spectroscopic principles for the α-carboline scaffold. It outlines a plausible synthetic route, predicted analytical data, and detailed, generalized experimental protocols to serve as a foundational resource for researchers interested in this or structurally related compounds.
Introduction
The 9H-pyrido[2,3-b]indole, commonly known as the α-carboline scaffold, is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties. The targeted compound, this compound, incorporates a halogen substituent and a hydroxyl group, which are expected to modulate its physicochemical and biological properties. This guide details a prospective pathway for its synthesis and a systematic approach to its structural confirmation using modern analytical techniques.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized through a multi-step process involving the construction of the core tricyclic system. One potential strategy is a variation of the Bischler-Napieralski or Pictet-Spengler reaction, common for the synthesis of carboline derivatives. A generalized synthetic scheme is proposed below.
Caption: Proposed synthetic pathway for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 | br s | - | NH (indole) |
| ~9.5 | s | - | OH |
| ~8.2 | d | ~4.5 | H-6 |
| ~7.8 | d | ~8.0 | H-4 |
| ~7.4 | d | ~8.5 | H-8 |
| ~7.1 | dd | ~8.5, ~2.0 | H-7 |
| ~6.9 | d | ~2.0 | H-2 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-5a |
| ~148 | C-9a |
| ~145 | C-4a |
| ~142 | C-5 |
| ~130 | C-8 |
| ~125 | C-4 |
| ~120 | C-6 |
| ~118 | C-7 |
| ~115 | C-9b |
| ~112 | C-3 |
| ~105 | C-2 |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion |
| [M+Na]⁺ | Sodium Adduct |
| [M-Cl]⁺ | Fragment (loss of chlorine) |
| [M-OH]⁺ | Fragment (loss of hydroxyl) |
Table 4: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=C and C=N stretching |
| 1470-1430 | Aromatic ring stretching |
| 1250-1150 | C-O stretching |
| 800-750 | C-Cl stretching |
Experimental Protocols
The following are generalized experimental protocols for the proposed synthesis and characterization of this compound.
General Synthetic Procedure
-
Buchwald-Hartwig Coupling: To a solution of 5-hydroxy-2-aminoindole (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane) is added 2,3-dichloropyridine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude intermediate is purified by column chromatography.
-
Intramolecular Cyclization: The purified intermediate is dissolved in a suitable acidic medium (e.g., polyphosphoric acid or Eaton's reagent) and heated to promote intramolecular cyclization. The reaction progress is monitored by TLC or LC-MS.
-
Final Work-up and Purification: Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., aqueous NaOH). The precipitated solid is collected by filtration, washed with water, and dried. The final product, this compound, is purified by recrystallization or column chromatography.
Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.
-
Melting Point: The melting point is determined using a standard melting point apparatus and is uncorrected.
-
Purity Analysis: The purity of the final compound is determined by high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase gradient.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the structure elucidation process and the logical relationship between the experimental data and the final structure.
Caption: General workflow for the synthesis and structure elucidation of a target molecule.
Caption: Logical relationship between experimental data and final structure determination.
Conclusion
This technical guide provides a hypothetical but scientifically grounded framework for the synthesis and structure elucidation of this compound. The proposed synthetic strategy and predicted analytical data offer a valuable starting point for researchers. The detailed, albeit generalized, experimental protocols provide a clear roadmap for the practical execution of the synthesis and characterization of this and related α-carboline derivatives. It is anticipated that this guide will facilitate further research into this important class of heterocyclic compounds.
A Technical Guide to the Chemical Properties and Synthetic Strategies of the 9H-pyrido[2,3-b]indole (α-Carboline) Scaffold: A Focus on Substituted Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the specific compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol is not extensively available in public literature. This guide focuses on the well-characterized parent scaffold, 9H-pyrido[2,3-b]indole (α-carboline), and provides insights into the properties and synthesis of its derivatives based on established chemical principles and related studies.
Introduction to the 9H-pyrido[2,3-b]indole (α-Carboline) Core
The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, is a tricyclic heterocyclic aromatic compound. It consists of an indole ring system fused to a pyridine ring. This scaffold is a key structural motif in a variety of natural products and synthetic molecules that exhibit significant biological activities.[1][2] The unique electronic and structural features of the α-carboline nucleus make it a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antifungal, and central nervous system (CNS) active agents.[1][2]
The compound of interest, this compound (CAS No. 1005498-50-9), is a derivative of this core structure.[3] Understanding the fundamental properties of the parent α-carboline scaffold is crucial for predicting the characteristics and designing synthetic pathways for its substituted analogues.
Physicochemical Properties
Quantitative data for the parent α-carboline and related derivatives are summarized below. These values provide a baseline for understanding the chemical nature of this class of compounds.
Physical Properties of 9H-pyrido[2,3-b]indole
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| CAS Number | 244-76-8 | [4] |
| Appearance | Solid |
Computed Properties of a Related Derivative (2-Amino-3-methyl-9H-pyrido[2,3-b]indole)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃ | [5] |
| Molecular Weight | 197.24 g/mol | [5] |
| XLogP3 | 2.9 | [5] |
| Topological Polar Surface Area | 54.7 Ų | [5] |
Synthetic Methodologies
The synthesis of the α-carboline skeleton has been a subject of interest for nearly a century, leading to the development of numerous synthetic strategies.[1] These methods often involve the construction of the pyridine ring onto a pre-existing indole core.
General Synthetic Workflow
A common conceptual approach for synthesizing substituted α-carbolines involves the preparation of a functionalized indole precursor followed by cyclization to form the fused pyridine ring. The specific substituents can be introduced either on the starting materials or on the final α-carboline core.
Caption: Conceptual workflow for the synthesis of substituted α-carbolines.
Example Experimental Protocol: Synthesis of α-Carbolines via Phosphine Catalysis
A modern approach for the synthesis of α-carbolines involves the reaction of 2-sulfonamidoindoles with acetoxy allenoates under phosphine catalysis.[2]
Protocol:
-
Reactant Preparation: To a solution of 2-sulfonamidoindole (1.0 equiv) in a suitable solvent (e.g., Dichloromethane), add acetoxy allenoate (1.2 equiv).
-
Catalyst Addition: Add the phosphine catalyst (e.g., triphenylphosphine, 0.1 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature (25°C).
-
Reaction Progression: The reaction proceeds through a sequence of Michael addition, proton shifts, isomerization, and aza-Michael addition to form the dihydro-α-carboline structure.[2]
-
Aromatization: Subsequent oxidation (aromatization) of the dihydro-α-carboline intermediate yields the final α-carboline product. This can often be achieved by exposure to air or by adding a mild oxidant.
-
Purification: The final product is isolated and purified using standard techniques such as column chromatography.
Biological Activity and Signaling Pathways
Derivatives of the pyrido[2,3-b]indole scaffold are known to possess a wide range of biological activities, making them attractive candidates for drug discovery.
Anticancer and Antibacterial Mechanisms
Many carboline derivatives exert their biological effects by interacting with nucleic acids or key cellular enzymes. The planar, aromatic nature of the tricyclic system allows these molecules to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells.
Additionally, certain pyrido[2,3-b]indole derivatives have been identified as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Caption: Inhibition of bacterial topoisomerases by pyrido[2,3-b]indole derivatives.
Conclusion
The 9H-pyrido[2,3-b]indole (α-carboline) scaffold remains a cornerstone in the development of new therapeutic agents. While specific experimental data on this compound is sparse, the extensive body of literature on related α-carbolines provides a robust framework for guiding its synthesis and for predicting its chemical and biological properties. The synthetic methodologies are well-established, and the common mechanisms of action, such as enzyme inhibition and DNA intercalation, offer clear starting points for future research and drug development efforts. Further investigation into specifically substituted analogues like the title compound is warranted to explore their full therapeutic potential.
References
- 1. A review of the synthesis of α-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1005498-50-9 | Chemsrc [chemsrc.com]
- 4. 9H-pyrido[2,3-b]indole | CAS#:244-76-8 | Chemsrc [chemsrc.com]
- 5. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Substituted 9H-Pyrido[2,3-b]indoles
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: A comprehensive search for the specific compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol did not yield a registered CAS number or any associated experimental data in publicly accessible scientific databases and literature. This suggests that this particular substituted α-carboline may be a novel compound that has not yet been synthesized or characterized.
This guide, therefore, provides a detailed overview of established synthetic methodologies for the 9H-pyrido[2,3-b]indole (α-carboline) scaffold, which can be adapted for the synthesis of this compound. Furthermore, it presents identifiers and data for structurally related chloro- and hydroxy-substituted α-carbolines to serve as a valuable reference for researchers in this field.
Part 1: Identifiers of Structurally Related 9H-Pyrido[2,3-b]indole Analogs
To aid in the characterization and sourcing of related compounds, the following table summarizes key identifiers for known chloro- and hydroxy-substituted 9H-pyrido[2,3-b]indoles.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-9H-pyrido[2,3-b]indole | 26869-12-5 | C₁₁H₇ClN₂ | 202.64 |
| 6-Chloro-9H-pyrido[2,3-b]indole | 86-98-6 | C₁₁H₇ClN₂ | 202.64 |
| 9H-Pyrido[2,3-b]indol-2-amine | 26148-68-5 | C₁₁H₉N₃ | 183.21 |
Part 2: Proposed Synthetic Strategies for this compound
The synthesis of the target compound can be envisioned through several established synthetic routes for the formation of the pyrido[2,3-b]indole core, followed by or incorporating the introduction of the chloro and hydroxyl substituents.
Strategy A: Construction of the Pyrido[2,3-b]indole Ring System via Cyclization Reactions
A common approach involves the construction of the tricyclic system from appropriately substituted pyridine and indole precursors.
Experimental Protocol (Hypothetical Adaptation):
A potential synthetic route could involve a multi-step process beginning with a substituted aminopyridine.
-
Preparation of a Dihalo-Aminopyridine Precursor: A di-substituted aminopyridine, such as 3-amino-2,6-dichloropyridine, could serve as a starting material.
-
Palladium-Catalyzed Cross-Coupling: A Buchwald-Hartwig amination could be employed to couple the aminopyridine with a suitably protected hydroxyphenylboronic acid or a related derivative. This would form a key diarylamine intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization, potentially through a palladium-catalyzed C-H activation or a related reaction, would form the 9H-pyrido[2,3-b]indole core.
-
Functional Group Interconversion: The final step would involve the selective introduction of the chloro group at the 3-position and deprotection of the hydroxyl group at the 5-position.
Caption: Proposed synthesis via Buchwald-Hartwig amination.
Strategy B: Modification of a Pre-existing Pyrido[2,3-b]indole Scaffold
Alternatively, one could start with the parent 9H-pyrido[2,3-b]indole and introduce the desired functional groups.
Experimental Protocol (Hypothetical Adaptation):
-
Synthesis of 9H-pyrido[2,3-b]indole: The parent α-carboline can be synthesized via several methods, including the Graebe-Ullmann reaction or palladium-catalyzed cyclization strategies.
-
Electrophilic Chlorination: The synthesized 9H-pyrido[2,3-b]indole could be subjected to electrophilic chlorination using a reagent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom. The regioselectivity of this step would need to be carefully controlled.
-
Hydroxylation: Introduction of the hydroxyl group at the 5-position could be more challenging and might require a multi-step sequence, potentially involving nitration followed by reduction and diazotization, or a directed ortho-metalation approach if the electronic properties of the ring system allow.
Caption: Proposed synthesis via modification of the parent scaffold.
Part 3: Biological Activity of Related Pyridoindoles
While no biological data exists for the target compound, substituted pyridoindoles are known to possess a wide range of biological activities. For instance, various derivatives have been investigated for their potential as:
-
Anticancer agents: Some substituted pyrido[4,3-b]indoles have shown cytotoxic properties in tumor cell lines.
-
Antioxidants: The pyridoindole scaffold is present in compounds that are effective scavengers of reactive oxygen species.
-
Antiviral agents: Certain 9H-pyrido[3,4-b]indole derivatives have been explored for their anti-HIV activity.
The specific biological profile of this compound would need to be determined experimentally following its successful synthesis. Due to the absence of such data, a signaling pathway diagram cannot be provided at this time.
Conclusion
The compound this compound represents an unexplored area of chemical space. This guide provides a foundational framework for its synthesis by outlining adaptable, established chemical reactions. The provided data on related compounds should serve as a useful benchmark for the characterization of this and other novel 9H-pyrido[2,3-b]indole derivatives. Researchers are encouraged to explore these synthetic avenues to access this and other potentially bioactive molecules.
An In-Depth Technical Guide on the Core Mechanism of Action of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals no specific data on the mechanism of action, biological activity, or experimental protocols for the compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol . Therefore, the following guide provides an analysis of the potential activities of this molecule based on the known mechanisms of structurally related compounds containing the pyrido[2,3-b]indole core. The information presented herein is for research and informational purposes only and should not be extrapolated to the specific activity of this compound.
Introduction to the Pyrido[2,3-b]indole Scaffold
The 9H-pyrido[2,3-b]indole, also known as α-carboline, is a tricyclic heterocyclic scaffold that is a core component of many biologically active compounds. This structural motif is found in natural alkaloids and synthetic molecules that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific biological activity of a pyrido[2,3-b]indole derivative is highly dependent on the nature and position of its substituents.
Potential Mechanisms of Action Based on Structurally Related Compounds
While no direct information exists for this compound, the mechanisms of action of other substituted pyrido[2,3-b]indoles can provide insights into its potential biological targets and pathways.
Kinase Inhibition
A prominent mechanism of action for related heterocyclic compounds is the inhibition of protein kinases. For instance, derivatives of the structurally similar 9H-pyrimido[4,5-b]indole scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a key enzyme in various cellular processes, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's.
Hypothesized Signaling Pathway for a Related Kinase Inhibitor:
References
An In-depth Technical Guide on the Biological Activity of Substituted 9H-pyrido[2,3-b]indoles with a Focus on Chloro and Hydroxyl Analogs
Disclaimer: Direct experimental data on the biological activity of 3-chloro-9H-pyrido[2,3-b]indol-5-ol is not available in the current scientific literature. This guide provides a comprehensive overview of the biological activities of structurally related chloro- and hydroxyl-substituted 9H-pyrido[2,3-b]indole derivatives to infer the potential therapeutic relevance of this chemical scaffold.
Introduction
The 9H-pyrido[2,3-b]indole, also known as α-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] These compounds have garnered significant interest from researchers in academia and the pharmaceutical industry due to their potential as anticancer, antimicrobial, and antioxidant agents.[1][2][3] The introduction of various substituents, such as chloro and hydroxyl groups, onto the pyrido[2,3-b]indole core can significantly modulate their pharmacological properties and represents a key strategy in the development of novel therapeutics.[4] This technical guide will synthesize the available information on chloro- and hydroxyl-substituted 9H-pyrido[2,3-b]indole analogs, presenting quantitative data, experimental methodologies, and potential signaling pathways.
Anticancer Activity
Substituted pyrido[2,3-b]indole derivatives have demonstrated notable potential as anticancer agents, with their mechanism of action often linked to the induction of cell cycle arrest and apoptosis.
Influence of Hydroxyl Substitution:
Research on related pyrido[2,3-b]indolizine derivatives has underscored the critical role of hydroxyl groups in their anticancer efficacy. A study focusing on colorectal cancer cell lines revealed that the presence and position of hydroxyl substituents on an aromatic ring attached to the core structure were crucial for cytotoxic activity. Specifically, a derivative with hydroxyl groups at both the 3- and 4-positions of a phenyl substituent showed significant activity against colorectal cancer cells at concentrations that were non-toxic to normal fibroblast cultures.[5] This suggests that hydroxyl groups may be key pharmacophoric features for the anticancer effects of this class of compounds.
Quantitative Data on Anticancer Activity of a Related Hydroxy-Pyridoindole Derivative:
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of a related amino-substituted dihydrofuro[3,2-e]pyrido[4,3-b]indole derivative (Compound 12b), which is synthesized from a hydroxy-pyrido[4,3-b]indole precursor, against various cancer cell lines.[6]
| Compound | Cell Line | IC50 (µM) | Reference |
| Amino-substituted dihydrofuro[3,2-e]pyrido[4,3-b]indole (12b) | L1210 (Leukemia) | Not specified, but potent | [6] |
| B16 (Melanoma) | Not specified, but potent | [6] | |
| MCF7 (Breast Adenocarcinoma) | Not specified, but potent | [6] |
Experimental Protocols:
Cell Viability Assay: The antiproliferative activity of pyrido[2,3-b]indole derivatives is commonly assessed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[5]
Signaling Pathways in Anticancer Activity:
The anticancer activity of substituted pyrido[2,3-b]indoles often involves the modulation of cell cycle checkpoints and the induction of apoptosis. The accumulation of cells in the G2/M phase of the cell cycle, as observed with some derivatives, suggests an interference with microtubule dynamics or the activation of the G2/M checkpoint.[6] This can subsequently trigger the intrinsic apoptotic pathway.
Antibacterial Activity
Certain derivatives of the broader pyridoindole class have been investigated for their antibacterial properties. While specific data on this compound is lacking, related structures have shown promise. For instance, a series of pyrido[2,3-b]indole derivatives were discovered to have activity against Gram-negative bacteria by targeting both DNA gyrase and topoisomerase IV.[7]
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways in Antibacterial Activity:
The primary mechanism of action for some antibacterial pyrido[2,3-b]indole derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair.[7]
Antioxidant Activity
Substituted pyridoindoles are also recognized for their antioxidant properties, acting as effective scavengers of reactive oxygen species (ROS).[3] The hexahydropyridoindole scaffold, a related structure, has been extensively studied for its free radical scavenging mechanisms.[3] The presence of hydroxyl groups on an aromatic system can enhance antioxidant activity by facilitating hydrogen atom donation to neutralize free radicals.
Experimental Protocols:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at its maximum absorption wavelength (around 517 nm). The percentage of scavenging activity is then calculated.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, the existing literature on structurally similar compounds provides a strong foundation for inferring its potential pharmacological profile. The presence of a chloro substituent can influence the electronic properties and bioavailability of the molecule, potentially enhancing its activity.[4] The hydroxyl group is a key feature that has been shown to be important for the anticancer and antioxidant activities of related heterocyclic systems.
Future research should focus on the synthesis and biological evaluation of this compound to directly assess its therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such investigations. The unique combination of a chloro and a hydroxyl group on the 9H-pyrido[2,3-b]indole scaffold makes this compound a compelling candidate for further drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-chloro-9H-pyrido[2,3-b]indol-5-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, its derivatives, and analogs. The 9H-pyrido[2,3-b]indole scaffold, also known as α-carboline, is a privileged heterocyclic structure found in various biologically active natural products and synthetic compounds. The introduction of specific substituents, such as a chlorine atom at the 3-position and a hydroxyl group at the 5-position, is anticipated to modulate the pharmacological properties of the parent scaffold, making this class of compounds an area of significant interest in medicinal chemistry and drug discovery. This document details synthetic strategies, compiles available quantitative biological data, outlines experimental protocols, and visualizes relevant biological pathways.
Synthetic Strategies
The synthesis of this compound is not explicitly detailed in the current literature. However, a plausible synthetic approach can be conceptualized based on established methodologies for the synthesis of substituted α-carbolines. A general and adaptable strategy involves the construction of the tricyclic core followed by functional group interconversions.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
General Procedure for the Synthesis of the α-Carboline Core:
A common method to construct the α-carboline skeleton is through the reaction of a 2-aminoindole with a suitable three-carbon synthon, often a β-dicarbonyl compound or its equivalent, followed by cyclization. Modifications to this approach, such as the Graebe-Ullmann reaction or palladium-catalyzed cross-coupling reactions, can also be employed to generate substituted α-carbolines.
Protocol for C-3 Halogenation:
Direct halogenation of the α-carboline core can be achieved using various halogenating agents. For chlorination at the C-3 position, N-chlorosuccinimide (NCS) is a commonly used reagent.
-
Materials: 9H-pyrido[2,3-b]indol-5-ol (or a protected precursor), N-chlorosuccinimide (NCS), and a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Procedure: To a solution of the α-carboline in the chosen solvent, add NCS (1.0-1.2 equivalents) portion-wise at room temperature. The reaction is stirred for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to afford the 3-chloro derivative.
Protocol for C-5 Hydroxylation (via Demethylation):
If a 5-methoxy-α-carboline precursor is synthesized, the hydroxyl group can be unmasked via demethylation.
-
Materials: 3-chloro-5-methoxy-9H-pyrido[2,3-b]indole, boron tribromide (BBr₃) or another suitable demethylating agent, and a dry, inert solvent like DCM.
-
Procedure: The 5-methoxy derivative is dissolved in dry DCM and cooled to -78 °C under an inert atmosphere. A solution of BBr₃ in DCM is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by the slow addition of methanol or water. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired 5-hydroxy product.
Biological Activity and Structure-Activity Relationships
Quantitative Data for Analogs
The following table summarizes the reported biological activities of various substituted pyrido[2,3-b]indole analogs.
| Compound ID | R1 | R2 | R3 | Target/Assay | IC₅₀/EC₅₀ (µM) | Cell Line(s) |
| Analog 1 | H | COOCH₃ | 9-(3,4,5-trimethoxybenzyl) | Cytotoxicity | 0.49 | COLO 205 |
| Analog 2 | H | CH₂OH | 9-(3,4,5-trimethoxybenzyl) | Cytotoxicity | 0.8 | H460 |
| Analog 3 | 1-phenyl | H | 9-methyl | Anti-leishmanial (promastigote) | 1.59 | L. infantum |
| Analog 4 | 1-(p-chlorophenyl) | H | 9-methyl | Anti-leishmanial (promastigote) | 1.47 | L. infantum |
Data extracted from publicly available scientific literature.
Signaling Pathways
The inhibitory activity of many pyrido[2,3-b]indole derivatives against various protein kinases suggests their potential to interfere with key signaling pathways implicated in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The this compound core represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. While direct experimental data for this specific molecule is lacking, the synthesis and biological evaluation of its analogs have demonstrated significant potential. Future research should focus on the development of a robust synthetic route to this compound and its derivatives to enable thorough biological characterization. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates based on this promising chemical scaffold. Structure-activity relationship studies will be instrumental in optimizing the substitution pattern for enhanced efficacy and a favorable pharmacokinetic profile.
Spectroscopic Data for 3-chloro-9H-pyrido[2,3-b]indol-5-ol: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document addresses the spectroscopic characteristics of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. An extensive search of available scientific literature and chemical databases revealed no specific experimental Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) data for this particular compound. Consequently, this guide provides a detailed spectroscopic analysis of the parent compound, 9H-pyrido[2,3-b]indole (α-carboline) , as a reference for researchers working with substituted α-carboline derivatives. The methodologies for acquiring such spectroscopic data are also detailed to guide future experimental work.
Introduction
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a significant heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The specific derivative, this compound, is of interest for its potential pharmacological properties. However, a comprehensive literature review indicates a lack of published experimental spectroscopic data for this exact molecule.
To provide a valuable resource for researchers in this area, this guide presents the available spectroscopic data for the unsubstituted parent compound, 9H-pyrido[2,3-b]indole. This information can serve as a foundational dataset for the characterization of its derivatives.
Spectroscopic Data for the Analog Compound: 9H-pyrido[2,3-b]indole (α-Carboline)
The following tables summarize the reported NMR, MS, and IR data for 9H-pyrido[2,3-b]indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for 9H-pyrido[2,3-b]indole (α-Carboline)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 11.78 | br s | - | N9-H | [2] |
| 8.490 | d | 1.69 | H-2 | [2] |
| 8.434 | d | 4.85 | H-4 | [2] |
| 8.163 | d | 7.86 | H-5 | [2] |
| 7.538 | d | 8.18 | H-8 | [2] |
| 7.471 | t | 7.23, 8.18 | H-7 | [2] |
| 7.236 | t | 7.23, 7.86 | H-6 | [2] |
| 7.203 | dd | 4.85, 7.69 | H-3 | [2] |
Solvent: Not specified in the reference, but likely a polar aprotic solvent like DMSO-d₆ based on the chemical shifts.
Table 2: ¹³C NMR Data for 9H-pyrido[2,3-b]indole (α-Carboline)
Specific ¹³C NMR chemical shift values for the parent α-carboline were not explicitly found in the search results. Researchers characterizing derivatives should expect signals corresponding to the aromatic carbons of the fused ring system.
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 9H-pyrido[2,3-b]indole (α-Carboline)
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₈N₂ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Predicted [M+H]⁺ | 169.07602 | [4] |
| Predicted [M]⁺ | 168.06819 | [4] |
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data for 9H-pyrido[2,3-b]indole (α-Carboline)
A study on the vibrational spectra of α-carboline was identified, but specific peak assignments and intensities were not detailed in the available abstract.[5] Key expected vibrations would include N-H stretching, C-H aromatic stretching, and C=C/C=N aromatic ring stretching.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, MS, and IR data for novel compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.
-
Standard acquisition parameters should be used, with optimization of relaxation delays and number of scans as needed for adequate signal-to-noise ratio, especially for ¹³C NMR.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire high-resolution mass spectra (HRMS) to determine the accurate mass and elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in structural confirmation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙) and compare the measured m/z value with the calculated exact mass of the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum should be collected and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-Cl, C=C, C=N).
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides essential reference data from its parent compound, 9H-pyrido[2,3-b]indole (α-carboline). The generalized experimental protocols and the analytical workflow diagram offer a practical framework for researchers to acquire and interpret spectroscopic data for this and other novel α-carboline derivatives. It is anticipated that this information will facilitate the structural characterization and further development of this important class of compounds.
References
- 1. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 2. alpha-carboline(244-76-8) 1H NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 9h-pyrido[2,3-b]indole (C11H8N2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
3-chloro-9H-pyrido[2,3-b]indol-5-ol: A Scoping Review and Technical Guide on its Potential as a Kinase Inhibitor
Disclaimer: This document provides a theoretical framework for the potential of 3-chloro-9H-pyrido[2,3-b]indol-5-ol as a kinase inhibitor. As of the date of this publication, no direct experimental data for this specific compound is publicly available. The information presented herein is based on the known activities of structurally related compounds and established methodologies in kinase inhibitor research.
Introduction: The Pyrido[2,3-b]indole Scaffold in Kinase Inhibition
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar, and heteroaromatic nature makes it an ideal framework for designing molecules that can interact with the ATP-binding pocket of protein kinases. While direct research on this compound is not yet published, a significant body of evidence on analogous structures, such as pyrido[2,3-d]pyrimidines and other pyridoindole derivatives, demonstrates potent inhibition of various kinase families.[1][2][3] These related compounds have shown efficacy against serine/threonine kinases like Aurora kinases and Glycogen Synthase Kinase-3β (GSK-3β), as well as a range of tyrosine kinases.[1][4][5]
This technical guide will, therefore, extrapolate from the existing literature to build a strong hypothesis for the potential of this compound as a kinase inhibitor. We will outline its hypothesized targets, present quantitative data from related molecules, provide detailed experimental protocols for its evaluation, and visualize key concepts and workflows.
Hypothesized Kinase Targets and Rationale
Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to target kinases implicated in cell cycle regulation and oncogenic signaling.
-
Aurora Kinases: The Aurora kinase family (A, B, and C) are key regulators of mitosis.[6] Inhibitors of these kinases are of significant interest in oncology. Benzo[e]pyridoindoles, which share a similar tetracyclic core, have been identified as potent, ATP-competitive inhibitors of Aurora kinases in the nanomolar range.[3][6] The planar ring system of this compound could favorably occupy the ATP-binding site of Aurora kinases.
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer.[4][7] Notably, derivatives of 9H-pyrimido[4,5-b]indole, a closely related isomer, have been developed as potent GSK-3β inhibitors.[4][8] The substitutions on the this compound molecule could confer selectivity and potency for this target.
-
Tyrosine Kinases: Various pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFr), Fibroblast Growth Factor Receptor (FGFr), and c-Src.[1][9] The core scaffold acts as a hinge-binding motif, a common feature of many tyrosine kinase inhibitors.
Quantitative Data for Structurally Related Kinase Inhibitors
To provide a quantitative basis for the therapeutic potential of this compound, the following table summarizes the inhibitory activities (IC50 values) of structurally related compounds against various kinases.
| Compound Class/Example | Kinase Target | IC50 Value | Reference |
| Benzo[e]pyridoindole (Compound 1) | Aurora A | 61 nM | [6] |
| Aurora B | 31 nM | [6] | |
| Aurora C | 124 nM | [6] | |
| Benzo[e]pyridoindolone (Compound 13b) | HeLa Cell Proliferation | 63 nM | [3] |
| 9H-pyrimido[4,5-b]indole Derivative | GSK-3β | 130 nM | [8] |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | GSK-3β | 360 nM | [4] |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 65) | PDGFr | 1.11 µM | [1] |
| FGFr | 0.13 µM | [1] | |
| EGFr | 0.45 µM | [1] | |
| c-Src | 0.22 µM | [1] | |
| Pyrido[2,3-d]pyrimidine Derivative (PD180970) | Bcr/Abl | 2.5 nM | [1] |
Experimental Protocols
The following protocols describe standard assays for evaluating the kinase inhibitory potential of a novel compound like this compound.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.[10][11]
Materials:
-
Recombinant human kinase (e.g., Aurora B, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compound (this compound) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.5 nM).
-
Kinase Reaction:
-
Add 2.5 µL of test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Proliferation Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
Visualizations: Pathways and Workflows
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the role of Aurora B kinase in mitosis and the expected outcome of its inhibition by a compound such as this compound.
Caption: Inhibition of Aurora B Kinase Disrupts Mitosis.
General Workflow for Kinase Inhibitor Evaluation
This diagram outlines a typical drug discovery workflow for identifying and characterizing a novel kinase inhibitor.
Caption: Drug Discovery Workflow for a Novel Kinase Inhibitor.
Conclusion and Future Directions
The structural analogy of this compound to known potent kinase inhibitors strongly suggests its potential as a valuable research compound. The pyrido[2,3-b]indole core is a versatile scaffold that can be directed towards various kinase families, with substitutions playing a key role in determining potency and selectivity. The chloro and hydroxyl moieties on the proposed structure may form critical interactions within the ATP-binding pocket, potentially leading to high-affinity binding.
The immediate next steps for validating this hypothesis are clear:
-
Chemical Synthesis: Development of a robust synthetic route to produce this compound in sufficient quantity and purity for biological evaluation.
-
In Vitro Kinase Profiling: Screening the compound against a broad panel of kinases to identify primary targets and assess selectivity.
-
Cellular Characterization: If potent inhibitory activity is confirmed, subsequent evaluation in relevant cancer cell lines to determine its effects on cell signaling, proliferation, and apoptosis.
This technical guide provides the foundational rationale and a clear experimental framework for investigating this compound as a novel kinase inhibitor, a compound that holds promise for future therapeutic development.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hydrosoluble benzo[e]pyridoindolones as potent inhibitors of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. domainex.co.uk [domainex.co.uk]
- 11. bmglabtech.com [bmglabtech.com]
In Vitro Analysis of Chloro- and Hydroxyl-Substituted Pyrido[2,3-b]indole Analogs: A Technical Overview for Drug Development Professionals
Disclaimer: This technical guide summarizes in vitro studies on various derivatives of the 9H-pyrido[2,3-b]indole scaffold, with a focus on chloro- and hydroxyl-substituted analogs. Direct in vitro studies on 3-chloro-9H-pyrido[2,3-b]indol-5-ol are not extensively available in the public domain. The data and methodologies presented herein are compiled from research on structurally related compounds and are intended to provide a representative understanding of the potential biological activities and experimental approaches for this class of molecules.
Introduction
The 9H-pyrido[2,3-b]indole, or α-carboline, framework is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] The strategic placement of substituents, such as chloro and hydroxyl groups, can significantly modulate the pharmacological properties of these molecules. This guide provides an in-depth look at the in vitro evaluation of such analogs, focusing on their potential as anticancer agents and kinase inhibitors.
Quantitative Data Summary
The antiproliferative and enzyme inhibitory activities of various pyridoindole derivatives are summarized below. These tables highlight the potent effects of these compounds against different cancer cell lines and molecular targets.
Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives [2][3]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDA-MB-468 | Triple-Negative Breast Cancer | 80 |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | HCT116 | Colon Cancer | 130 |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | A375 | Melanoma | 130 |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | HPAC | Pancreatic Cancer | 200 |
Table 2: EGFR Inhibitory Activity of 5-chloro-indole-2-carboxamide and Pyrido[3,4-b]indol-1-one Derivatives [4]
| Compound ID | Target | IC50 (nM) |
| 5f | EGFRWT | 68 ± 5 |
| 5g | EGFRWT | 74 ± 5 |
| Erlotinib (Reference) | EGFRWT | 80 ± 5 |
| 5f | EGFRT790M | 9.5 ± 2 |
| 5g | EGFRT790M | 11.9 ± 3 |
| Osimertinib (Reference) | EGFRT790M | 8 ± 2 |
Table 3: Antiproliferative Activity of Pyrido[2,3-b]indolizine Derivatives [5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) | HCT116 | Colorectal Cancer | Varies (active at non-cytotoxic concentrations) |
| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) | HT-29 | Colorectal Cancer | Varies (active at non-cytotoxic concentrations) |
| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) | RKO | Colorectal Cancer | Varies (active at non-cytotoxic concentrations) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of the procedures used to evaluate the biological activity of pyridoindole derivatives.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7, HepG2, PC-3) are seeded in 96-well plates at a specified density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., pyrido[2,3-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
Methodology:
-
Assay Components: The assay is typically performed in a 96-well plate and includes the EGFR enzyme (wild-type or mutant), a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The test compounds are pre-incubated with the EGFR enzyme to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[4]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are washed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for pyridoindole derivatives. Inhibition of EGFR can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and its inhibition.
Experimental Workflow
The diagram below outlines a general workflow for the in vitro evaluation of novel pyridoindole derivatives, from initial synthesis to detailed mechanistic studies.
Caption: General workflow for in vitro drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Rise of Pyrido[2,3-b]indoles: A New Frontier in the Battle Against Gram-Negative Superbugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Mechanism of Novel Pyrido[2,3-b]indole Derivatives with Potent Gram-Negative Antibacterial Activity.
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria poses a critical challenge to global health. The unique double-membrane structure and efficient efflux pump systems of these pathogens create a formidable barrier to many existing antibiotics. In a significant breakthrough, researchers have successfully engineered a new class of pyrido[2,3-b]indole derivatives that exhibit potent activity against a range of clinically important Gram-negative pathogens. This was achieved by strategically modifying a chemical scaffold previously limited to Gram-positive activity, leading to the discovery of dual-target inhibitors with promising in vivo efficacy.[1][2][3]
This technical guide provides a comprehensive overview of this novel class of antibacterial agents, detailing their mechanism of action, structure-activity relationships, quantitative data, and the experimental protocols utilized in their discovery and evaluation.
Core Concept: Dual Inhibition of Bacterial Type II Topoisomerases
The primary mechanism of action for this novel pyrido[2,3-b]indole series is the dual inhibition of two essential bacterial enzymes: DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit).[1][3][4] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[4][5] By targeting the highly conserved ATPase domains (GyrB and ParE), these inhibitors disrupt the energy supply required for enzyme function, leading to catastrophic DNA damage and ultimately, bacterial cell death.[1][3] This dual-targeting strategy is particularly advantageous as it can overcome existing resistance mechanisms to fluoroquinolones, which target different subunits of the same enzymes, and potentially reduce the frequency of resistance development.[3][4]
From Gram-Positive to Broad-Spectrum: The Discovery Workflow
The development of these potent Gram-negative agents began with a 2-carboxamide substituted azaindole scaffold that was only active against Gram-positive bacteria.[1][3] A systematic approach involving structure-based drug design and the fine-tuning of physicochemical properties was employed to overcome the Gram-negative permeability barrier. This strategic optimization led to the identification of lead compounds, such as 17r , with a balanced profile of potent antibacterial activity, high aqueous solubility, and favorable pharmacokinetic properties.[1][3] The culmination of this effort was the demonstration of in vivo bactericidal efficacy in a neutropenic mouse thigh infection model.[1][3]
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. sysbiol.brc.hu [sysbiol.brc.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-chloro-9H-pyrido[2,3-b]indol-5-ol: A Literature-Informed Review
Introduction
The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry. This tricyclic system, consisting of a pyridine ring fused to an indole backbone, is a core structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. These activities include potential antitumor, antimicrobial, anti-Alzheimer's, and antioxidant properties.[1] The functionalization of the α-carboline core, particularly with halogen and hydroxyl groups, is a key strategy in the development of novel therapeutic agents. This guide focuses on the hypothetical compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol, exploring its potential synthesis, biological relevance, and associated experimental methodologies based on analogous compounds.
Proposed Synthetic Pathways
While a specific synthetic route for this compound has not been published, plausible pathways can be devised based on established methods for the synthesis of substituted α-carbolines. A common strategy involves the construction of the pyridine ring onto a functionalized indole precursor.
A potential retrosynthetic analysis suggests that the target compound could be synthesized from a suitably substituted indole derivative. One possible forward synthesis is outlined below:
Figure 1: Proposed high-level synthetic workflow for this compound.
A more detailed, multi-step synthesis could involve a palladium-catalyzed amidation followed by an intramolecular cyclization.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Pyrido[2,3-b]indole Derivative
This protocol is adapted from methodologies used for the synthesis of related α-carboline structures.[2]
Step 1: Palladium-Catalyzed Amidation
-
To a solution of a suitable halo-indole-carbaldehyde (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL), add the desired amide (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a ligand like Xantphos (4 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in a suitable solvent (e.g., diphenyl ether).
-
Heat the solution to reflux to induce intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the resulting pyrido[2,3-b]indole derivative by crystallization or column chromatography.
Potential Biological Activity and Therapeutic Targets
The biological activity of this compound can be inferred from the known pharmacological profiles of chloro- and hydroxy-substituted pyridoindoles and related heterocyclic systems.
Anticancer Activity
Many substituted pyridoindoles exhibit potent anticancer activity. For instance, derivatives of the isomeric 9H-pyrido[3,4-b]indole (β-carboline) have shown significant antiproliferative effects against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[3][4] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization or the modulation of cell cycle progression, often leading to a G2/M phase arrest.[4][5] The presence of a chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability, while a hydroxyl group can participate in hydrogen bonding with target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory: An In-Depth Technical Review of the Predicted Safety and Toxicity Profile of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
Disclaimer: Direct and specific safety and toxicity data for the compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol is not available in the public domain as of the latest literature search. This technical guide, therefore, provides an in-depth analysis of closely related and structurally similar compounds, primarily the α-carboline derivative, 2-amino-9H-pyrido[2,3-b]indole (AαC). The information presented herein is intended to serve as a predictive framework for researchers, scientists, and drug development professionals, offering insights into the potential toxicological profile of this compound. All data and experimental protocols are based on studies of these related compounds and should be interpreted with due caution.
Executive Summary
The pyrido[2,3-b]indole, or α-carboline, scaffold is a core structure in numerous biologically active molecules. While the specific toxicological properties of this compound have not been reported, the extensive research on its analogue, 2-amino-9H-pyrido[2,3-b]indole (AαC), provides a valuable starting point for a preliminary safety assessment. AαC is a known genotoxic and carcinogenic heterocyclic amine found in cooked meats and tobacco smoke. Its toxicity is primarily mediated through metabolic activation by cytochrome P450 enzymes to reactive intermediates that form DNA adducts, leading to mutations. This guide will delve into the known toxicological data, experimental methodologies, and metabolic pathways of AαC to construct a predictive safety profile for this compound.
Predictive Toxicological Profile
Based on the data from structurally similar α-carbolines, the following toxicological endpoints are of potential concern for this compound:
-
Genotoxicity: High potential for mutagenicity and clastogenicity following metabolic activation.
-
Carcinogenicity: Potential to be a rodent and possible human carcinogen.
-
Hepatotoxicity: The liver is a likely primary target organ for toxicity due to its central role in xenobiotic metabolism.
Quantitative Toxicity Data for 2-amino-9H-pyrido[2,3-b]indole (AαC)
The following table summarizes the key quantitative genotoxicity data for AαC, which can be used as a surrogate for estimating the potential potency of this compound.
| Assay | Test System | Concentration/Dose | Observed Effect | Reference |
| Micronucleus Assay | Human derived hepatoma cell line (HepG2) | ≥50 µM | Dose-dependent induction of micronuclei | [1][2] |
| Single Cell Gel Electrophoresis (SCGE) Assay | Peripheral human lymphocytes | 1000 µM | Significant induction of DNA migration | [1][2] |
| DNA Adduct Formation | Fischer F344 rats and ICR mice (in vivo) | ≥50 mg/kg bw | Formation of DNA adducts, primarily in the liver | [1][2] |
Experimental Protocols for Key Toxicity Assays
Understanding the methodologies used to assess the toxicity of AαC is crucial for designing future studies on this compound.
Micronucleus Assay in HepG2 Cells
This in vitro assay is used to detect the clastogenic and aneugenic potential of a compound.
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are exposed to various concentrations of the test compound (e.g., AαC dissolved in DMSO) for a specific duration, typically 24-48 hours. A vehicle control (DMSO) and a positive control are included.
-
Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides, and the nuclei are stained with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the number of micronucleated cells compared to the vehicle control indicates a positive result.
Single Cell Gel Electrophoresis (SCGE) or Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: A suspension of single cells (e.g., peripheral blood lymphocytes) is prepared.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer to unwind the DNA. Electrophoresis is then performed at a low voltage.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Predicted Metabolic Activation and Signaling Pathway
The genotoxicity of AαC and other heterocyclic amines is dependent on their metabolic activation to reactive electrophilic intermediates. A similar pathway is predicted for this compound.
Bioactivation Pathway
The primary route of metabolic activation involves N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2), followed by O-esterification by sulfotransferases (SULTs) or N-acetyltransferases (NATs). This creates a highly reactive nitrenium ion that can covalently bind to DNA, forming DNA adducts.
Caption: Predicted metabolic activation pathway of this compound.
Experimental Workflow for Toxicity Assessment
A logical workflow for assessing the safety and toxicity of a novel compound like this compound would involve a tiered approach, starting with in silico and in vitro assays before moving to in vivo studies.
Caption: Tiered experimental workflow for toxicity testing.
Conclusion and Future Directions
While the safety and toxicity profile of this compound remains to be experimentally determined, the available data on the structurally related α-carboline, 2-amino-9H-pyrido[2,3-b]indole, strongly suggests a potential for genotoxicity and carcinogenicity mediated by metabolic activation. Researchers and drug development professionals working with this novel compound should prioritize a comprehensive toxicological evaluation, following a tiered approach as outlined in this guide. Key areas for future investigation include:
-
In vitro genotoxicity screening: Conducting a battery of short-term tests, including the Ames test, micronucleus assay, and comet assay, to confirm the mutagenic and clastogenic potential.
-
Metabolism studies: Identifying the specific CYP450 enzymes and conjugating enzymes involved in the metabolism of this compound.
-
In vivo toxicity studies: If warranted by in vitro results, conducting acute and sub-chronic toxicity studies in rodent models to identify target organs and establish a no-observed-adverse-effect level (NOAEL).
By proactively addressing these potential safety concerns, the development of novel therapeutics based on the pyrido[2,3-b]indole scaffold can proceed with a greater understanding of their potential risks.
References
Target Identification Studies for 3-chloro-9H-pyrido[2,3-b]indol-5-ol: A Technical Overview of a Promising Scaffold
Introduction
The 9H-pyrido[2,3-b]indole scaffold is a key heterocyclic motif present in a variety of biologically active compounds. Its unique structural features allow for diverse interactions with numerous biological targets, leading to a wide range of pharmacological activities. This technical guide focuses on the target identification studies of a specific derivative, 3-chloro-9H-pyrido[2,3-b]indol-5-ol. While direct and comprehensive target identification studies for this particular molecule are not extensively documented in publicly available literature, this paper will delve into the known biological activities of the broader pyridoindole class of compounds. By examining the targets of structurally related molecules, we can infer potential mechanisms of action and guide future research for this compound.
The indole nucleus and its fused heterocyclic derivatives, such as pyridoindoles, are known to interact with various enzymes and protein structures.[1][2] This mimicry of endogenous ligands and peptide structures allows them to bind reversibly to multiple targets, opening avenues for the development of novel therapeutic agents.[1][2]
Potential Biological Targets of the Pyridoindole Scaffold
Based on studies of related pyrido[2,3-b]indole and pyrido[3,4-b]indole derivatives, several key cellular components have been identified as potential targets. These findings provide a rational basis for initiating target identification studies for this compound.
DNA Topoisomerases
Several pyridoindole derivatives have demonstrated potent activity as inhibitors of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination, making them validated targets for anticancer therapy.
One study reported that certain amino-substituted furo[3,2-e]- and dihydropyrano[3,2-e]-pyrido[4,3-b]indole derivatives exhibit significant cytotoxic properties in various tumor cell lines.[3] The most active of these compounds was found to inhibit both DNA topoisomerase I and II, leading to cell cycle arrest in the G2/M phase.[3]
Furthermore, a series of pyrido[2,3-b]indole derivatives have been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are the bacterial counterparts of eukaryotic topoisomerase II and are essential for bacterial survival, making them attractive targets for novel antibiotics.[4]
Murine Double Minute 2 (MDM2)
Computational modeling and subsequent biological evaluation have identified the pyrido[3,4-b]indole class of compounds as potential binders to MDM2.[5][6] MDM2 is a key negative regulator of the p53 tumor suppressor protein. Inhibition of the MDM2-p53 interaction can lead to the reactivation of p53 and subsequent apoptosis in cancer cells.
Novel pyrido[3,4-b]indoles have exhibited potent, broad-spectrum anticancer activity against a range of aggressive cancer cell lines, including those from pancreatic, lung, breast, and colon cancers, as well as melanoma.[5][6] The mechanism of action for these compounds is linked to a strong and selective G2/M cell cycle phase arrest.[6]
Summary of Biological Activities of Related Pyridoindoles
To provide a clear overview of the potential of the pyridoindole scaffold, the following table summarizes the observed biological activities and identified targets of various derivatives.
| Compound Class | Biological Activity | Identified/Proposed Target(s) | Reference(s) |
| Furo[3,2-e]- and dihydropyrano[3,2-e]-pyrido[4,3-b]indoles | Cytotoxic against tumor cell lines (L1210 leukemia, B16 melanoma, MCF7 breast adenocarcinoma) | DNA topoisomerase I and II | [3] |
| 2-carboxamide substituted azaindoles (pyrido[2,3-b]indole derivatives) | Antibacterial (Gram-negative) | DNA gyrase and Topoisomerase IV | [4] |
| Pyrido[3,4-b]indoles | Anticancer against various solid tumors (pancreatic, lung, breast, colon, melanoma, prostate) | MDM2 | [5][6] |
Proposed Experimental Workflow for Target Identification of this compound
Given the lack of specific data for this compound, a logical next step would be to embark on a systematic target identification campaign. A potential experimental workflow is outlined below.
Caption: Proposed experimental workflow for the target identification of this compound.
Conclusion and Future Directions
Future research should focus on a systematic evaluation of this compound's biological activity through phenotypic screening, followed by robust target identification and validation studies as outlined in the proposed workflow. Such investigations will be crucial in elucidating the precise mechanism of action of this compound and unlocking its full therapeutic potential. The diverse biological activities of the pyridoindole scaffold underscore the importance of continued exploration of this chemical space for the discovery of novel therapeutic agents.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, a substituted α-carboline. α-Carbolines (9H-pyrido[2,3-b]indoles) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anti-tumor, anti-plasmodial, and anti-inflammatory agents.[1] The specific substitution pattern of a chloro group at the 3-position and a hydroxyl group at the 5-position may offer unique pharmacological properties. The proposed synthetic route is a multi-step process commencing with commercially available precursors and involves the construction of the tricyclic core followed by functional group manipulation. This protocol is intended to serve as a foundational guide for the laboratory synthesis of this novel compound.
Introduction
The α-carboline scaffold is a privileged structure in drug discovery, with numerous natural and synthetic derivatives exhibiting a wide range of biological activities.[1] The introduction of halogen and hydroxyl moieties can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. A chlorine atom at the 3-position of the pyridine ring can influence the electronic and steric properties, potentially enhancing binding to target proteins. A hydroxyl group at the 5-position of the indole ring can act as a hydrogen bond donor and a site for further derivatization. Given the therapeutic potential of substituted α-carbolines, a well-defined synthetic protocol for this compound is highly desirable for enabling further investigation into its biological profile.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process, beginning with the condensation of 4-methoxy-2-nitroaniline with 2,5-dichloronicotinaldehyde, followed by reductive cyclization to form the α-carboline core, and concluding with demethylation to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-N-(2,5-dichloropyridin-3-yl)methylene)-4-methoxy-2-nitroaniline (Imine Intermediate)
-
Reaction Setup: To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronicotinaldehyde (1.0 eq).
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 3-chloro-5-methoxy-9H-pyrido[2,3-b]indole
-
Reaction Setup: In a round-bottom flask, suspend the imine intermediate (1.0 eq) in a mixture of glacial acetic acid and ethanol (1:1, v/v).
-
Reaction Conditions: Add iron powder (5.0 eq) portion-wise to the stirred suspension. Heat the reaction mixture to reflux for 8-12 hours. The iron serves to reduce the nitro group, which is followed by an in-situ cyclization.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 3-chloro-5-methoxy-9H-pyrido[2,3-b]indole (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reaction Conditions: Add boron tribromide (BBr3) (3.0 eq, 1M solution in dichloromethane) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | 4-methoxy-2-nitroaniline, 2,5-dichloronicotinaldehyde | Ethanol, Acetic acid (cat.), Reflux, 4-6 h | (E)-N-((2,5-dichloropyridin-3-yl)methylene)-4-methoxy-2-nitroaniline | 85-95 |
| 2 | Imine Intermediate | Iron powder, Acetic acid/Ethanol, Reflux, 8-12 h | 3-chloro-5-methoxy-9H-pyrido[2,3-b]indole | 60-75 |
| 3 | 3-chloro-5-methoxy-9H-pyrido[2,3-b]indole | Boron tribromide, Dichloromethane, -78 °C to rt, 12-16 h | This compound | 70-85 |
Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary.
Potential Applications and Biological Context
Substituted α-carbolines have been investigated for a variety of therapeutic applications. Their planar tricyclic structure allows them to intercalate with DNA, and they are also known to be potent inhibitors of various kinases. For instance, certain β-carboline derivatives have shown antimicrobial activity.[2] The specific substitution pattern of this compound suggests it could be a candidate for screening as a kinase inhibitor, potentially targeting signaling pathways involved in cell proliferation and survival, which are often dysregulated in cancer.
Caption: Potential mechanism of action via kinase pathway inhibition.
Conclusion
The synthetic protocol outlined in this document provides a rational and feasible approach for the preparation of this compound. While this protocol is based on established chemical transformations, optimization of reaction conditions will be necessary to achieve optimal yields and purity. The successful synthesis of this novel α-carboline derivative will enable its biological evaluation and could lead to the discovery of new therapeutic agents. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein.
References
Application Notes and Protocols for the Characterization of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, a substituted α-carboline. The methodologies outlined herein are essential for the unambiguous identification, purity assessment, and structural elucidation of this heterocyclic compound. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation. Representative data, presented in tabular format, is derived from structurally similar pyridoindole and β-carboline compounds to provide expected analytical outcomes.
Introduction
This compound belongs to the pyridoindole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Accurate and thorough analytical characterization is a critical step in the synthesis and development of such novel compounds, ensuring their identity, purity, and stability. This document outlines the standard analytical workflows and detailed protocols for the characterization of this specific molecule.
Analytical Methods Overview
A multi-technique approach is essential for the comprehensive characterization of this compound. The recommended analytical workflow involves chromatographic separation and spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the determination of the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this class of compounds.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength between 254 nm and 320 nm is likely to be appropriate.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Data
The primary outcome is a chromatogram showing a major peak corresponding to this compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific method, but should be consistent. |
| Purity | >95% for a purified sample. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive ion mode is expected to be effective due to the presence of nitrogen atoms that can be readily protonated.
-
Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
MS Scan Range: A scan range of m/z 100-500 should be sufficient to observe the molecular ion.
-
Tandem MS (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).
Expected Data
The molecular formula for this compound is C₁₁H₇ClN₂O. The expected mass spectral data is summarized below.
| Ion | Calculated m/z | Observed m/z (Expected) |
| [M] | 230.02 | - |
| [M+H]⁺ | 231.03 | ~231.0 |
| Isotope Pattern | The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak. |
Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related indole derivatives involve cleavage of the fused ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are required.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of compound due to its good solubilizing power.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon NMR experiment (e.g., with proton decoupling).
-
2D NMR (Optional but recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range carbons, respectively.
-
Expected Data
The chemical shifts are highly dependent on the electronic environment of the nuclei. The following tables provide estimated chemical shift ranges for the protons and carbons of this compound based on data from similar structures.
¹H NMR (400 MHz, DMSO-d₆)
| Proton | Estimated Chemical Shift (ppm) | Multiplicity |
| Aromatic CHs | 7.0 - 8.5 | d, t, s |
| NH | 11.0 - 12.0 | br s |
| OH | 9.0 - 10.0 | br s |
¹³C NMR (100 MHz, DMSO-d₆)
| Carbon | Estimated Chemical Shift (ppm) |
| Aromatic CHs | 100 - 130 |
| Aromatic Quaternary Cs | 120 - 155 |
| C-Cl | 115 - 125 |
| C-OH | 145 - 155 |
Summary of Analytical Characterization
The combination of HPLC, MS, and NMR provides a complete analytical profile of this compound. HPLC confirms the purity, mass spectrometry verifies the molecular weight and elemental composition (with high-resolution MS), and NMR spectroscopy provides the definitive structural proof. These methods, when used in conjunction, ensure the identity and quality of the compound for its intended use in research and development.
Application Notes and Protocols for the Purification of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of such compounds is critical for accurate biological evaluation and subsequent development. The following protocols are based on established methods for the purification of structurally related pyrido[2,3-b]indole derivatives and are intended to serve as a comprehensive guide.
Introduction
The pyrido[2,3-b]indole scaffold, also known as α-carboline, is a core structure in numerous biologically active compounds. The introduction of substituents such as chlorine and hydroxyl groups can significantly modulate their pharmacological properties. Ensuring the high purity of this compound is a crucial step after its synthesis to remove by-products, unreacted starting materials, and other impurities. The most common and effective purification techniques for this class of compounds are column chromatography and recrystallization. This guide details the procedures for these techniques and the subsequent purity assessment.
General Purification Strategy
A typical workflow for the purification of a synthesized crude product of this compound involves an initial purification by column chromatography to separate the target compound from major impurities, followed by recrystallization to achieve high purity. The purity is monitored at each stage using Thin Layer Chromatography (TLC) and confirmed for the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyrido[2,3-b]indole derivatives, silica gel is the most common stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For example, start with 100% hexanes and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Monitoring: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified product.
Table 1: Recommended Solvent Systems for Column Chromatography of Pyrido[2,3-b]indole Analogs
| Compound Class | Stationary Phase | Eluent System | Reference |
| Pyrido[2,3-b]indoles | Silica Gel | Hexanes/Ethyl Acetate | [1] |
| 3-Substituted β-carbolinones | Silica Gel | Methanol/Chloroform | [2] |
| Pyrido[2,3-b]indolizines | Silica Gel | Ethyl Acetate/Hexane | [3] |
| Diaryl pyrido[2,3-d]pyrimidines | Silica Gel | Not specified | [4] |
Note: The optimal solvent system for this compound should be determined empirically using TLC.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Materials:
-
Partially purified this compound
-
A suitable solvent or solvent mixture (e.g., Ethanol, Methanol, Water, or mixtures thereof)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This is typically determined through small-scale solubility tests.
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
4.1. Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
4.2. High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound. A single sharp peak in the chromatogram indicates a high degree of purity.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compound and to detect the presence of any impurities with distinct NMR signals.
4.4. Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Caption: Logical flow for the assessment of product purity.
Conclusion
The protocols outlined in this document provide a robust framework for the purification of this compound. The combination of column chromatography and recrystallization, followed by rigorous purity assessment, is essential for obtaining high-quality material suitable for downstream applications in research and drug development. Researchers should optimize the specific conditions, such as solvent systems and crystallization temperatures, for their particular synthesis outcome.
References
- 1. rsc.org [rsc.org]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 3-chloro-9H-pyrido[2,3-b]indol-5-ol in Cell Culture
Disclaimer: The following application notes and protocols are a hypothetical example based on the activities of structurally related pyridoindole compounds. As of the latest literature search, no specific experimental data for 3-chloro-9H-pyrido[2,3-b]indol-5-ol is publicly available. This document is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel heterocyclic compound belonging to the pyridoindole class. Structurally similar molecules have demonstrated potent biological activities, including the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. These notes provide a hypothetical framework for investigating the potential anti-cancer effects of this compound in a cell culture setting, focusing on its presumed activity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Hypothetical Mechanism of Action
Based on the activities of related chloro-substituted indole derivatives, it is hypothesized that this compound acts as a tyrosine kinase inhibitor, specifically targeting EGFR. By binding to the ATP-binding site of the EGFR kinase domain, the compound may block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments.
Table 1: Cell Viability (IC50) Data
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| A549 | Non-Small Cell Lung Cancer | 1.5 |
| MCF-7 | Breast Cancer | 3.2 |
| Panc-1 | Pancreatic Cancer | 2.8 |
| HCT116 | Colon Cancer | 4.1 |
Table 2: Apoptosis Induction in A549 Cells (24h Treatment)
| Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (0.1% DMSO) | 4.5 | 2.1 |
| 1 µM | 15.2 | 5.8 |
| 2.5 µM | 35.8 | 12.4 |
| 5 µM | 55.1 | 20.3 |
Table 3: Western Blot Densitometry Analysis in A549 Cells (6h Treatment)
| Treatment Concentration | Relative p-EGFR/EGFR Ratio | Relative p-ERK/ERK Ratio |
| Vehicle (0.1% DMSO) | 1.00 | 1.00 |
| 1 µM | 0.45 | 0.52 |
| 2.5 µM | 0.18 | 0.25 |
| 5 µM | 0.05 | 0.11 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on cell proliferation.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis.
Methodology:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway.
Methodology:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with EGF (50 ng/mL) for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the relative protein expression levels.
Application Notes and Protocols for 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, a novel heterocyclic compound. Due to the limited availability of public data on this specific molecule, this document outlines a systematic approach to determine its solubility in common laboratory solvents. The provided protocols are based on established methodologies for handling similar pyridoindole-based compounds and are intended to guide researchers in preparing stock solutions for various in vitro and in vivo experiments.
Introduction
The pyrido[2,3-b]indole scaffold is a core structure in a variety of biologically active compounds with potential therapeutic applications, including neuroprotection, antibacterial activity, and oncology. The specific analogue, this compound, is a unique molecule with potential for novel biological activity. Proper dissolution and handling are critical for accurate and reproducible experimental results. This document provides a detailed protocol for determining the solubility of this compound and for preparing stock solutions.
Solubility Determination Protocol
Given the novelty of this compound, an initial solubility screening is recommended. Based on the solubility of structurally related compounds, such as 2-amino-9H-pyrido[2,3-b]indole which is soluble in methanol and dimethyl sulfoxide (DMSO)[1], a starting point for solubility testing is proposed.
Objective: To determine the optimal solvent for dissolving this compound for experimental use.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (dH₂O)
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
Protocol:
-
Prepare a supersaturated solution: Add a small, known amount of this compound (e.g., 1-5 mg) to a microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL) to the tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the tube in a water bath sonicator for 10-15 minutes to aid dissolution.
-
Equilibration: Allow the mixture to equilibrate at room temperature for 1-2 hours.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Supernatant Analysis: Carefully remove the supernatant and analyze the concentration of the dissolved compound. This can be done using UV-Vis spectroscopy if the compound has a chromophore and a standard curve is prepared, or by other quantitative methods like HPLC.
-
Repeat: Repeat steps 2-7 with different solvents and at different concentrations to determine the solubility limit.
Data Presentation: Solubility Screening
The results of the solubility screening should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Visual Observation (Clear/Cloudy) | Quantitative Solubility (mg/mL) | Notes |
| DMSO | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| 1:1 DMSO:PBS | 25 | |||
| 1:1 Ethanol:PBS | 25 | |||
| PBS, pH 7.4 | 25 | |||
| dH₂O | 25 |
Recommended Dissolution Protocol for Stock Solution Preparation
Based on the typical behavior of heterocyclic compounds, a two-step dissolution process is recommended for preparing aqueous working solutions.
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it to the final experimental concentration in an aqueous medium.
Materials:
-
This compound
-
Anhydrous DMSO or Ethanol
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound in a sterile container.
-
Initial Dissolution: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Aqueous Dilution: For preparing working solutions, perform serial dilutions of the stock solution into the final aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Visualizations
Experimental Workflow for Solubility Determination
References
Application Notes and Protocols: Chlorinated Pyrido[2,3-b]indole Derivatives in Cancer Research
Note: Extensive literature searches did not yield specific data on the anticancer applications of 3-chloro-9H-pyrido[2,3-b]indol-5-ol . The following application notes and protocols are based on the research of structurally related chlorinated pyridoindole and indole derivatives, which serve as a valuable reference for investigating the potential of this class of compounds in oncology.
Introduction
Pyridoindoles, a class of heterocyclic compounds containing a pyridine ring fused to an indole moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] In particular, substituted pyrido[2,3-b]indoles (also known as α-carbolines) and related isomers have been explored as scaffolds for the development of novel anticancer agents.[2][3][4] Chlorination of the indole or pyridine ring can modulate the compound's physicochemical properties and biological activity, potentially enhancing its potency and selectivity.[5]
This document outlines the potential applications of chlorinated pyridoindole derivatives in cancer research, focusing on their antiproliferative activities, mechanisms of action, and relevant experimental protocols.
Anticancer Activity of Related Chlorinated Indole and Pyridoindole Derivatives
Derivatives of pyridoindoles and related chlorinated heterocyclic compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are often observed in the micromolar to nanomolar range.
Table 1: Antiproliferative Activity of Selected Pyridoindole and Related Derivatives
| Compound Class/Name | Cancer Cell Line | Assay Type | Activity (IC50/GI50) | Reference |
| Dionemycin (Chlorinated bis-indole alkaloid) | NCI-H460 (Lung) | Cytotoxicity | 3.1 µM | [5] |
| Dionemycin (Chlorinated bis-indole alkaloid) | MDA-MB-231 (Breast) | Cytotoxicity | 11.2 µM | [5] |
| Dionemycin (Chlorinated bis-indole alkaloid) | HCT-116 (Colon) | Cytotoxicity | 4.2 µM | [5] |
| Dionemycin (Chlorinated bis-indole alkaloid) | HepG2 (Liver) | Cytotoxicity | 5.5 µM | [5] |
| Pyrido-indole-one hybrid (9c) | MDA-MB-231 (Breast) | Cytotoxicity | 0.77 ± 0.03 µM | [6] |
| Pyrido-indole-one hybrid (9c) | MCF-7 (Breast) | Cytotoxicity | 4.34 ± 0.31 µM | [6] |
| Pyrido-indole-one hybrid (9c) | 4T1 (Breast) | Cytotoxicity | 3.71 ± 0.39 µM | [6] |
| (S)-5-Chloro-indole-2-carboxamide (RS4690) | HCT116 (Colon) | Growth Inhibition | 7.1 ± 0.6 µM | [7] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDA-MB-468 (Breast) | Growth Inhibition | 80 nM | [8] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | HCT116 (Colon) | Growth Inhibition | 130 nM | [8] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | A375 (Melanoma) | Growth Inhibition | 130 nM | [8] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Panc-1 (Pancreatic) | Growth Inhibition | 200 nM | [8] |
| Quinazoline-chalcone (14g) | K-562 (Leukemia) | Growth Inhibition | 0.622 µM | [9] |
| Pyrimidodiazepine (16c) | Various | Cytotoxicity | 10-fold > Doxorubicin | [9] |
Potential Mechanisms of Action
The anticancer effects of pyridoindole derivatives are attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation.
Kinase Inhibition
A primary mechanism of action for many indole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10][11] Targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are involved in cell growth, proliferation, and angiogenesis.[12][13]
-
Non-Receptor Tyrosine Kinases: Including ABL kinase.[12]
-
Serine/Threonine Kinases: Such as Aurora Kinases (A and B), which are essential for mitotic progression.[14]
Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Generalized kinase signaling pathway targeted by pyridoindole derivatives.
Cell Cycle Arrest
Several pyrido[2,3-b]indolizine and pyrido[3,4-b]indole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M or S phases.[2][8] This disruption of the normal cell division cycle prevents cancer cells from proliferating and can trigger apoptosis.
Induction of Apoptosis
Pyridoindole derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often mediated by the activation of caspases (e.g., caspase-3/7) and modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][13]
DNA Intercalation and Enzyme Inhibition
Some related heterocyclic compounds act by intercalating into DNA or inhibiting enzymes essential for DNA replication and repair, such as topoisomerases and thymidylate synthase.[1][9]
Experimental Protocols
The following are generalized protocols for the initial in vitro evaluation of chlorinated pyridoindole derivatives.
Protocol: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the GI50 value using non-linear regression analysis.[15]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its GI50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Experimental and Drug Discovery Workflow
The development of novel anticancer agents from the pyridoindole scaffold typically follows a structured workflow.
Caption: A typical workflow for the discovery of pyridoindole-based anticancer drugs.
Conclusion
While specific research on this compound is limited, the broader class of chlorinated pyridoindoles and related indole derivatives represents a promising area for anticancer drug discovery. These compounds exhibit potent antiproliferative activities through various mechanisms, including kinase inhibition and induction of cell cycle arrest and apoptosis. The provided protocols offer a foundational framework for researchers to screen and characterize the biological activities of novel derivatives within this chemical class.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents | Anticancer Research [ar.iiarjournals.org]
- 3. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [eurekaselect.com]
- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-chloro-9H-pyrido[2,3-b]indol-5-ol in Neurological Disorder Research
For research use only. Not for use in diagnostic procedures.
Introduction
The burden of neurological disorders, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, necessitates the continued exploration of novel therapeutic agents. The 9H-pyrido[2,3-b]indole scaffold, a core structure in many biologically active compounds, has emerged as a promising framework for the development of drugs targeting the central nervous system. While direct research on 3-chloro-9H-pyrido[2,3-b]indol-5-ol is not extensively documented in publicly available literature, the analysis of structurally related chloro-substituted pyridoindoles provides a strong rationale for its investigation in the context of neurological disorders.
This document outlines the potential applications, underlying mechanisms of action, and detailed experimental protocols for the study of this compound and its analogs in neurological disorder research. The primary focus is on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease and other tauopathies. The provided protocols for in vitro and in vivo studies are based on established methodologies for evaluating GSK-3β inhibitors.
Potential Mechanism of Action: GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes. In the context of neurological disorders, particularly Alzheimer's disease, hyperactivation of GSK-3β is linked to two key pathological hallmarks: the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which results in the production of amyloid-beta (Aβ) plaques.
By inhibiting GSK-3β, compounds like this compound could potentially:
-
Reduce the hyperphosphorylation of tau, thereby preventing the formation of NFTs and preserving microtubule stability and neuronal integrity.
-
Modulate APP processing to decrease the production of neurotoxic Aβ peptides.
-
Promote neurogenesis and enhance synaptic plasticity.
-
Reduce neuroinflammation by modulating microglial activation.
The chloro-substitution on the pyridoindole scaffold may enhance the binding affinity and selectivity of the compound for the ATP-binding pocket of GSK-3β.
Data Presentation: In Vitro Activity of Chloro-Substituted Pyridoindole Analogs
The following table summarizes the reported in vitro activity of various chloro-substituted pyridoindole derivatives against GSK-3β. This data provides a benchmark for assessing the potential potency of this compound.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Reference |
| 1 | 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile | GSK-3β | Biochemical Assay | Data not specified, but described as having promising inhibitory potency | [1] |
| 2 | (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | GSK-3β | NanoBRET™ TE Intracellular Assay | 2.24 | [1][2] |
Note: The specific IC50 value for compound 1 was not provided in the referenced literature, but it was the parent compound for further optimization.
Mandatory Visualization
Signaling Pathway Diagram
Caption: GSK-3β signaling in Alzheimer's disease pathology.
Experimental Workflow Diagrams
Caption: Workflow for GSK-3β in vitro kinase inhibition assay.
Caption: Workflow for neuroprotection assay in SH-SY5Y cells.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 value of this compound against GSK-3β.[3][4]
Materials:
-
GSK-3β Kinase Enzyme System (e.g., Promega, Cat#: V1991)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat#: V9101)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer (e.g., GloMax®)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X GSK-3β Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.2 mg/ml BSA, 1 mM DTT).
-
Prepare a 25 µM ATP solution in nuclease-free water.
-
Prepare a working solution of GSK-3β enzyme in 1X Reaction Buffer. The final concentration should be determined by titration to achieve ~10-30% ATP consumption in the absence of inhibitor.
-
Prepare a serial dilution of this compound in 1X Reaction Buffer with a constant final DMSO concentration (e.g., 1%). A typical concentration range for an unknown inhibitor would be from 100 µM to 1 nM.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 5 µL of the test compound dilution or control (vehicle or staurosporine).
-
Add 10 µL of the GSK-3β enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 25 µM ATP solution to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Neuroprotection Assay Against Oxidative Stress in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.[5][6]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Retinoic acid (for differentiation)
-
This compound (test compound)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium in a T-75 flask.
-
Seed the cells into a 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
To induce a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid in a low-serum medium for 4-6 days.
-
-
Compound Treatment and Oxidative Stress Induction:
-
Prepare various concentrations of this compound in serum-free medium.
-
Remove the differentiation medium and pre-treat the cells with the test compound for 1 hour. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ to each well at a final concentration of 100 µM (the optimal concentration should be determined empirically) for 30 minutes.[6] A control group without H₂O₂ should also be included.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, remove the medium containing the test compound and H₂O₂.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the cell viability as a percentage of the control group (untreated, non-stressed cells).
-
Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
-
Protocol 3: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a GSK-3β inhibitor like this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or hTau/PS1 models.[7][8]
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., 5XFAD) and wild-type littermates.
-
This compound (test compound)
-
Vehicle solution for in vivo administration (e.g., saline, PEG400)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Anesthesia and surgical equipment for tissue collection
-
Reagents and equipment for immunohistochemistry and biochemical analysis (e.g., ELISA for Aβ levels, antibodies for phosphorylated tau)
Procedure:
-
Animal Dosing:
-
Acclimate the mice to the housing and handling conditions.
-
Divide the transgenic mice into two groups: vehicle control and test compound-treated. Include a group of wild-type mice as a baseline control.
-
Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose and duration of treatment will need to be determined based on preliminary pharmacokinetic and tolerability studies (e.g., 30 mg/kg, three times a week for three months).[7]
-
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess cognitive function.
-
Morris Water Maze: Evaluate spatial learning and memory by training the mice to find a hidden platform in a pool of water.
-
Y-Maze: Assess short-term spatial working memory by measuring the alternation behavior in a Y-shaped maze.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Perfuse the animals with saline and fix one hemisphere in 4% paraformaldehyde for immunohistochemistry, and snap-freeze the other hemisphere for biochemical analysis.
-
Immunohistochemistry: Stain brain sections with antibodies against Aβ plaques (e.g., 4G8) and phosphorylated tau (e.g., AT8, PHF1) to quantify the pathological load.
-
Biochemical Analysis: Homogenize the frozen brain tissue and use ELISA kits to measure the levels of soluble and insoluble Aβ40 and Aβ42. Use Western blotting to analyze the levels of phosphorylated and total tau, as well as markers of GSK-3β activity (e.g., pGSK-3β Ser9, total GSK-3β).
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA, t-test) to compare the performance of the different groups.
-
Quantify the plaque and tangle load from the immunohistochemistry images.
-
Analyze the biochemical data to determine the effect of the compound on Aβ and tau pathology.
-
Correlate the behavioral outcomes with the pathological findings.
-
Disclaimer: The information provided in this document is intended for research purposes only. The compound this compound is not an approved drug and its safety and efficacy in humans have not been established. All experiments should be conducted in accordance with relevant ethical guidelines and regulations. The protocols provided are general templates and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.es [promega.es]
- 4. promega.com [promega.com]
- 5. 3.6. Evaluation of Neuroprotective Outline in SH-SY5Y Cells [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of 3-chloro-9H-pyrido[2,3-b]indol-5-ol and Related Pyrido[2,3-b]indoles
Disclaimer: No direct in vivo animal studies, pharmacokinetic, or toxicological data were identified for the specific compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol in the conducted literature search. The following application notes and protocols are based on studies of structurally related pyrido[2,3-b]indoles and β-carbolines, and are intended to serve as a general guide for researchers. These protocols should be adapted and validated for the specific compound of interest.
Application Notes
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a core structure in a variety of biologically active compounds. Derivatives of this and the related β-carboline family have shown a range of activities, including potential as anticancer agents and modulators of the central nervous system.[1] For instance, 2-amino-9H-pyrido[2,3-b]indole (AαC), a related heterocyclic amine, has been studied for its genotoxic and carcinogenic properties.[2][3][4] Other substituted pyrido[2,3-b]indoles have been investigated for their ability to induce mitotic arrest and apoptosis in cancer cell lines, suggesting potential for in vivo antitumor activity.[5]
Given the structural similarities, this compound may exhibit biological activities relevant to oncology or other therapeutic areas. The chloro and hydroxyl substitutions could significantly influence its pharmacokinetic profile and target interactions compared to other analogs. Therefore, initial in vivo studies would likely focus on evaluating its anticancer efficacy and general toxicity profile.
Potential In Vivo Applications:
-
Oncology: Evaluation of antitumor activity in various cancer models, such as xenograft and syngeneic tumor models.
-
Toxicology: Assessment of acute and chronic toxicity to determine safety profiles.
-
Pharmacokinetics: Characterization of absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation
The following tables present examples of quantitative data that should be collected during in vivo studies of a novel pyrido[2,3-b]indole derivative, based on data available for related compounds.
Table 1: Example Pharmacokinetic Parameters of Related Chloro-Benztropine Analogs in Rats
| Compound | Dose (mg/kg, i.v.) | t-1/2 (h) | Vdss (L/kg) | Brain-to-Plasma Ratio |
| 4'-Cl BZT | 5 | 3.5 | 29.6 | 4.6 |
| 4',4''-diCl BZT | 5 | 7.9 | 19.8 | 4.7 |
| Cocaine | 5 | 0.8 | 1.8 | 2.1 |
| Data is illustrative and based on structurally distinct chloro-containing compounds to highlight the type of data to be collected. Source:[6] |
Table 2: Example Acute Oral Toxicity of Related Cresol Compounds in Rodents
| Compound | Species | LD50 (mg/kg) |
| o-Cresol | Mouse | 800 |
| p-Cresol | Rat | 1800 |
| m-Cresol | Rat | 2000 |
| This data is from compounds with some structural similarities (phenolic group) and is intended to be illustrative of the type of toxicological data to be gathered. Source:[7] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the antitumor activity of this compound in a human tumor xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Human cancer cell line (e.g., COLO 205)[5]
-
6-8 week old female athymic nude mice
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Methodology:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable solvent and dilute to the final dosing concentrations with the vehicle.
-
Administer the compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule (e.g., daily for 14 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Acute Oral Toxicity Study in Rats
Objective: To determine the acute oral toxicity (LD50) of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
8-10 week old Sprague-Dawley rats (equal numbers of males and females)
-
Oral gavage needles
Methodology:
-
Dose Preparation:
-
Prepare a range of doses of the test compound in the vehicle.
-
-
Animal Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of the compound or vehicle to each rat.
-
Start with a preliminary dose-finding study, followed by the main study with at least 3-4 dose levels.
-
-
Observation:
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
-
Data Analysis:
-
Record mortality at each dose level.
-
Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
-
-
Necropsy:
-
At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Visualizations
Caption: Workflow for in vivo efficacy and toxicity studies.
Caption: Hypothesized apoptosis induction pathway.
References
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-chloro-9H-pyrido[2,3-b]indol-5-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of analogs of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, a scaffold with potential as a kinase inhibitor. The α-carboline (9H-pyrido[2,3-b]indole) core is a promising framework in medicinal chemistry, with derivatives showing a range of biological activities, including antitumor and anti-Alzheimer's disease properties.[1] Many of these effects are attributed to the inhibition of various protein kinases.[1]
This document outlines detailed protocols for three robust HTS assays suitable for identifying and characterizing kinase inhibitors: Fluorescence Polarization (FP), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Cell-Based Reporter Assays. Additionally, it provides a summary of quantitative data for related pyridoindole compounds to serve as a reference for screening campaigns and illustrates a key signaling pathway often targeted by such inhibitors.
Target Profile: Kinase Inhibition
The 9H-pyrido[2,3-b]indole scaffold is a known "hinge-binding motif," suggesting its potential to interact with the ATP-binding site of kinases.[2] Various derivatives of the isomeric pyrido[4,5-b]indole and pyrimido[4,5-b]indole have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and Receptor Tyrosine Kinases (RTKs) like RET and TRKA.[3][4] Specifically, α-carboline derivatives have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK).[2] Given this precedent, HTS campaigns for this compound analogs should primarily focus on their potential as kinase inhibitors.
Quantitative Data Summary
While specific HTS data for this compound analogs are not yet publicly available, the following tables summarize the inhibitory activities of structurally related pyridoindole derivatives against various kinases and cancer cell lines. This data can serve as a valuable benchmark for interpreting results from new screening campaigns.
Table 1: Kinase Inhibitory Activity of Pyridoindole Analogs
| Compound Scaffold | Target Kinase | IC50 (µM) | Reference |
| 9H-pyrimido[5,4-b]indol-4-amine derivative | CK1δ/ε | 0.6 | [3] |
| 9H-pyrimido[4,5-b]indol-4-amine derivative | CK1δ/ε | 0.7 | [3] |
| 9H-pyrimido[5,4-b]indol-4-amine derivative | DYRK1A | 7.6 | [3] |
| 7-chloro-9H-pyrimido[4,5-b]indole derivative | GSK-3β | 0.130 | [4] |
| 9H-pyrimido[4,5-b]indole derivative | RET | 0.27 - 0.37 | |
| 9H-pyrimido[4,5-b]indole derivative | TRKA | Not specified | |
| Pyrido[2,3-d]pyrimidin-7-one derivative | RIPK2 | 0.008 | [5] |
Table 2: Anti-proliferative Activity of α-carboline Analogs
| Compound Scaffold | Cell Line | IC50 (µM) | Reference |
| 3,9-substituted α-carboline | HL-60 (Leukemia) | 0.3 | [6] |
| 3,9-substituted α-carboline | COLO 205 (Colon Cancer) | 0.49 | [6] |
| 3,9-substituted α-carboline | Hep3B (Liver Cancer) | 0.7 | [6] |
| 3,9-substituted α-carboline | H460 (Lung Cancer) | 0.8 | [6] |
| α-carboline derivative | Ba/F3 NPM/ALK | Submicromolar | [2] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Kinase Activity
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound. A high polarization signal indicates the tracer is bound to the larger kinase enzyme, while a low signal indicates displacement by an inhibitor.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled tracer (e.g., based on a known kinase inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, black, low-volume microplates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Add 5 µL of the diluted test compounds or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add 5 µL of the kinase solution (at 2x final concentration) to each well.
-
Add 10 µL of the fluorescent tracer solution (at 2x final concentration) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
AlphaLISA Assay for Kinase Activity
Principle: This bead-based immunoassay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A streptavidin-coated Donor bead binds the biotinylated peptide, and an anti-phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When in close proximity, the Donor bead excites the Acceptor bead, generating a luminescent signal.
Materials:
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Streptavidin-coated Donor beads
-
Anti-phospho-specific antibody-conjugated Acceptor beads
-
384-well, white, opaque microplates
-
Test compounds dissolved in DMSO
-
Plate reader with AlphaLISA detection capabilities
Protocol:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Prepare a 2x kinase/substrate/ATP mix in kinase assay buffer.
-
Add 5 µL of the diluted test compounds or control to the wells of the 384-well plate.
-
Add 5 µL of the 2x kinase/substrate/ATP mix to each well to start the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Prepare a 5x detection mix containing the Donor and Acceptor beads in AlphaLISA buffer.
-
Add 10 µL of the 5x detection mix to each well to stop the kinase reaction and initiate the detection phase.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Cell-Based Reporter Assay for Signaling Pathway Inhibition
Principle: This assay measures the activity of a specific signaling pathway downstream of a target kinase in a cellular context.[7][8][9] A reporter gene (e.g., luciferase) is placed under the control of a transcription factor that is activated by the signaling pathway of interest. Inhibition of the upstream kinase will lead to a decrease in reporter gene expression and a corresponding reduction in the luminescent or fluorescent signal.
Materials:
-
A stable cell line expressing the target kinase and a corresponding reporter gene construct (e.g., NF-κB or AP-1 luciferase reporter).
-
Cell culture medium and supplements.
-
96-well or 384-well, white, clear-bottom cell culture plates.
-
Test compounds dissolved in DMSO.
-
A stimulating agent to activate the signaling pathway (e.g., a cytokine or growth factor).
-
Luciferase assay reagent.
-
Luminometer plate reader.
Protocol:
-
Seed the reporter cell line in the microplates at an appropriate density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate agonist to activate the signaling pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for an optimized period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Normalize the data to a cell viability assay performed in parallel to account for cytotoxic effects.
-
Calculate the percentage of pathway inhibition and determine the IC50 values.
Visualizations
Experimental Workflow for Kinase Inhibitor HTS
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Generic Kinase Signaling Pathway
References
- 1. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Evaluating the Efficacy of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing cell-based assays for the efficacy evaluation of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, a novel heterocyclic compound with potential therapeutic applications. The following protocols are designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The assays described herein are fundamental in early-stage drug discovery and are crucial for determining the compound's mechanism of action and therapeutic potential.[1][2]
While the precise mechanism of action for this compound is yet to be fully elucidated, compounds with similar pyridoindole structures have been shown to exhibit a range of biological activities, including the inhibition of protein kinases and induction of apoptosis. Therefore, the assays detailed below are selected to investigate these potential effects.
Key Cell-Based Assays
A multi-faceted approach employing a panel of cell-based assays is recommended to thoroughly evaluate the efficacy of this compound. The primary assays include:
-
Cell Viability Assay (MTT Assay): To determine the concentration-dependent cytotoxic effects of the compound.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of programmed cell death.[3][4]
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the compound's impact on cell cycle progression.[5][6]
Data Presentation
The quantitative data generated from these assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing the experimental results.
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 | ||
| Normal Cell Line | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Cell Line A | 0 (Control) | ||||
| IC50/2 | |||||
| IC50 | |||||
| 2 x IC50 | |||||
| Cell Line B | 0 (Control) | ||||
| IC50/2 | |||||
| IC50 | |||||
| 2 x IC50 |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Cell Line A | 0 (Control) | ||||
| IC50/2 | |||||
| IC50 | |||||
| 2 x IC50 | |||||
| Cell Line B | 0 (Control) | ||||
| IC50/2 | |||||
| IC50 | |||||
| 2 x IC50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Figure 1: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the selected time.
-
Harvest the cells, including both adherent and floating populations.[3]
-
Wash the cells twice with cold PBS and centrifuge.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Figure 2: Workflow for the Annexin V/PI Apoptosis Assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.[5][8]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as required.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[8]
-
Incubate at 4°C for at least 30 minutes.[8]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Figure 3: Workflow for Cell Cycle Analysis using PI Staining.
Representative Signaling Pathway
The induction of apoptosis is a key mechanism for many anti-cancer agents. While the specific pathway affected by this compound is unknown, the following diagram illustrates a generic intrinsic apoptosis signaling pathway that could be investigated.
Figure 4: A Representative Intrinsic Apoptosis Signaling Pathway.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - NP [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Target Validation Studies of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 3-chloro-9H-pyrido[2,3-b]indol-5-ol in target validation studies. This document outlines the hypothetical profiling of this compound as a potent and selective inhibitor of "Kinase X," a key signaling protein implicated in tumorigenesis. Detailed protocols for in vitro kinase assays, cellular target engagement confirmation using the Cellular Thermal Shift Assay (CETSA), and assessment of downstream signaling modulation via Western Blotting are provided. This document is intended to serve as a practical resource for researchers investigating the therapeutic potential of novel small molecule inhibitors.
Introduction
This compound is a novel synthetic small molecule belonging to the pyridoindole class of compounds. While the precise biological target of this compound is under investigation, related pyrido[2,3-b]indole derivatives have demonstrated activity against various protein kinases.[1][2] This document describes a hypothetical scenario where this compound has been identified as a potent inhibitor of "Kinase X," a serine/threonine kinase that is a central node in a pro-proliferative signaling pathway.[3][4][5] Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target with a small molecule elicits the desired therapeutic effect.[6][7] The following protocols and data presentation guidelines are designed to facilitate the validation of Kinase X as the target of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against Kinase X and a panel of related kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X | 15 |
| Kinase A | 1,250 |
| Kinase B | >10,000 |
| Kinase C | 5,780 |
| Kinase D | >10,000 |
Data are representative of at least three independent experiments.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against purified Kinase X.
Materials:
-
Recombinant human Kinase X (purified)
-
Kinase X substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into the kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO vehicle control.
-
Add 10 µL of a solution containing the Kinase X enzyme and its substrate peptide in kinase reaction buffer to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[2][10][11]
Materials:
-
Cancer cell line expressing endogenous Kinase X
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with either this compound at a desired concentration (e.g., 1 µM) or DMSO vehicle for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble Kinase X as a function of temperature for both the compound-treated and vehicle-treated samples to observe a thermal shift.
Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of a known downstream substrate of Kinase X, "Substrate Y".
Materials:
-
Cancer cell line with an active Kinase X signaling pathway
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies against phospho-Substrate Y (p-Substrate Y) and total Substrate Y
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-Substrate Y overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Substrate Y as a loading control.[12]
Visualizations
Signaling Pathway of Kinase X
References
- 1. In vitro protein kinase assay [bio-protocol.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. LabXchange [labxchange.org]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. annualreviews.org [annualreviews.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Molecular Docking Studies of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-9H-pyrido[2,3-b]indol-5-ol is a heterocyclic compound belonging to the α-carboline family. The pyrido[2,3-b]indole scaffold is a recognized pharmacophore present in numerous biologically active molecules, including several protein kinase inhibitors.[1][2][3] Given the structural similarities to known inhibitors of key cellular signaling proteins, this compound presents an interesting candidate for in silico investigation against various therapeutic targets.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] This technique is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of small molecules with their protein targets at an atomic level.[4][5] These predictions can guide lead optimization and help in understanding the potential mechanism of action of novel compounds.[6]
This document provides a detailed protocol for performing a molecular docking study of this compound with a particular focus on Glycogen Synthase Kinase-3β (GSK-3β) as a potential target. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[6][7][8][9] Its dysregulation has been implicated in a range of diseases such as type 2 diabetes, Alzheimer's disease, and cancer, making it a significant therapeutic target.[9]
Hypothetical Molecular Docking Data
The following table summarizes the hypothetical results of a molecular docking simulation of this compound against the ATP-binding site of GSK-3β. These results are for illustrative purposes to demonstrate how docking data can be presented.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| This compound | GSK-3β | 1I09 | -8.5 | VAL135, ASP200 | ILE62, VAL70, ALA83, LEU188 |
| Known Inhibitor (Reference) | GSK-3β | 1I09 | -9.2 | LYS85, ASP200 | ILE62, VAL70, LEU132, CYS199 |
Experimental Protocols
Protocol 1: Molecular Docking of this compound against GSK-3β using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation using AutoDock Vina, a widely used open-source docking program.[10][11][12]
1. Ligand Preparation:
-
a. 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
b. 3D Structure Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
c. File Format Conversion: Save the 3D structure in a suitable format like PDB.
-
d. PDBQT File Preparation: Use AutoDock Tools (MGLTools) to add polar hydrogens, compute Gasteiger charges, and save the ligand in the PDBQT format.
2. Protein Preparation:
-
a. PDB Structure Retrieval: Download the crystal structure of human GSK-3β from the Protein Data Bank (PDB). A suitable structure without a co-crystallized ligand is PDB ID: 1I09.[5]
-
b. Protein Clean-up: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
c. PDBQT File Preparation: In AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein structure in the PDBQT format.
3. Grid Box Generation:
-
a. Active Site Identification: Identify the ATP-binding site of GSK-3β. This can be done by referring to literature or by using the co-ordinates of a known inhibitor from a different PDB entry (e.g., PDB ID: 1H8F).[13]
-
b. Grid Box Definition: In AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
4. Docking Simulation:
-
a. Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
b. Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.
-
c. Exhaustiveness: For more accurate results, consider increasing the exhaustiveness parameter in the configuration file (default is 8).[10]
5. Analysis of Results:
-
a. Binding Affinity: The docking results will be generated in a log file (log.txt), which includes the binding affinity (in kcal/mol) for the top predicted poses.
-
b. Visualization: Visualize the docked poses of the ligand within the protein's active site using molecular visualization software such as PyMOL or Discovery Studio.
-
c. Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: A simplified diagram of the GSK-3β signaling pathway.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 5. rcsb.org [rcsb.org]
- 6. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. GSK-3 - Wikipedia [en.wikipedia.org]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My initial cyclization to form the pyrido[2,3-b]indole core is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the formation of the pyrido[2,3-b]indole core often stem from incomplete reaction, side product formation, or decomposition of the starting materials or product under the reaction conditions.
-
Incomplete Reaction:
-
Solution: Increase the reaction time and/or temperature. Ensure your reagents are pure and dry, as contaminants can interfere with the reaction. Consider using a stronger acid or base catalyst, depending on the specific cyclization strategy employed.
-
-
Side Product Formation:
-
Solution: Analyze the crude product mixture by LC-MS or NMR to identify the major side products. This can provide insight into competing reaction pathways. Adjusting the stoichiometry of the reactants or changing the solvent may favor the desired reaction.
-
-
Decomposition:
-
Solution: If the product or starting materials are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer period. If the reaction is air-sensitive, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing poor regioselectivity during the chlorination of 5-methoxy-9H-pyrido[2,3-b]indole, with the chlorine adding to other positions on the ring system. How can I improve the selectivity for the 3-position?
A2: Achieving high regioselectivity in the electrophilic chlorination of a polycyclic aromatic system can be challenging. The 5-methoxy group is an activating group and will direct electrophilic substitution to certain positions.
-
Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. N-chlorosuccinimide (NCS) is a common choice. Other reagents to consider include sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA).
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, chloroform) to more polar (e.g., acetonitrile, DMF).
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In some cases, a bulky protecting group on the indole nitrogen (N-9) can sterically hinder reaction at certain positions and improve selectivity at others.
Q3: The final deprotection of the 5-methoxy group to the 5-hydroxy group is incomplete or leads to decomposition of the molecule. What are the best practices for this step?
A3: The deprotection of a methoxy group on an electron-rich heterocyclic system requires careful selection of reagents to avoid unwanted side reactions.
-
Choice of Deprotecting Agent: Boron tribromide (BBr₃) is a powerful and commonly used reagent for cleaving methyl ethers. However, it is a strong Lewis acid and can sometimes cause decomposition. Alternative reagents include trimethylsilyl iodide (TMSI) or certain mineral acids like HBr.
-
Reaction Conditions: BBr₃ reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) in a non-polar aprotic solvent like dichloromethane. Carefully control the stoichiometry of BBr₃, as excess reagent can lead to side reactions.
-
Workup Procedure: The workup for a BBr₃ reaction is critical. It typically involves quenching the reaction with an alcohol (e.g., methanol) at low temperature, followed by an aqueous workup to remove boron salts.
-
Product Instability: The final product, this compound, may be sensitive to air or light, especially under acidic or basic conditions. It is advisable to handle the purified product under an inert atmosphere and store it protected from light.
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
A4: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging.
-
Column Chromatography: Silica gel chromatography is the most common method. Due to the polar nature of the product, a polar mobile phase will likely be required. Consider using a gradient elution of methanol in dichloromethane or ethyl acetate in hexanes. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC may be necessary.
Proposed Synthesis and Experimental Protocols
The following is a proposed multi-step synthesis for this compound. This pathway is based on established synthetic methodologies for related heterocyclic systems.
Overall Synthetic Scheme
Technical Support Center: Synthesis of 3-Substituted β-Carbolinones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-substituted β-carbolinones (9H-pyrido[3,4-b]indol-1(2H)-ones).
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of 3-substituted β-carbolinones, following a typical two-step protocol involving N-oxidation and subsequent rearrangement/hydrolysis.
Q1: My N-oxidation reaction is not going to completion. What are the possible causes and solutions?
A1: Incomplete N-oxidation of the starting β-carboline can be due to several factors:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the β-carboline substrate is crucial. Ensure you are using a sufficient excess of the oxidant as specified in the protocol.
-
Reaction Time: The reaction should be monitored by thin-layer chromatography (TLC) to ensure the starting material has been completely consumed. If the reaction stalls, a slight extension of the reflux time may be necessary.
-
Purity of Reagents: The quality of the m-CPBA can affect the reaction efficiency. Use a freshly opened or properly stored container of the reagent.
Q2: I am observing the formation of multiple spots on my TLC plate during the rearrangement step. What are these byproducts and how can I minimize them?
A2: The rearrangement of the β-carboline N-oxide in acetic anhydride can sometimes lead to side products.
-
Incomplete Reaction: If the reaction time or temperature is insufficient, you may see the starting N-oxide on the TLC plate. Ensure the reaction is heated under reflux for the recommended duration.
-
Side Reactions: The formation of other isomers or decomposition products can occur. Careful control of the reaction temperature is important.
-
Purification: Subsequent purification by column chromatography is often necessary to isolate the desired 1-acetoxy-β-carboline intermediate before hydrolysis.
Q3: The final hydrolysis step to yield the β-carbolinone is giving me a low yield. How can I improve this?
A3: Low yields in the final hydrolysis step can be attributed to:
-
Incomplete Hydrolysis: The hydrolysis of the 1-acetoxy intermediate requires basic conditions. Ensure the concentration of the sodium hydroxide solution is correct and that the reaction is stirred for a sufficient amount of time at room temperature.
-
Product Degradation: While less common, prolonged exposure to strong basic conditions could potentially lead to degradation of the product. Monitor the reaction progress and proceed with workup once the starting material is consumed.
-
Workup and Extraction: Ensure proper workup procedures to extract the product efficiently. The aqueous phase should be extracted multiple times with a suitable organic solvent (e.g., CHCl₃) to maximize recovery.
Q4: How can I effectively purify the final 3-substituted β-carbolinone product?
A4: Purification of the final product is typically achieved through column chromatography.[1]
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Eluent System: A mixture of methanol and chloroform (MeOH/CHCl₃) is a reported eluent system that can be optimized to achieve good separation.[1] The polarity of the eluent can be adjusted based on the specific 3-substituent on the β-carbolinone.
Experimental Protocols
The synthesis of 3-substituted β-carbolinones is generally achieved through a two-step process starting from the corresponding 3-substituted β-carbolines.[1][2]
Step 1: N-Oxidation of 3-Substituted β-Carbolines
General Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, add the β-carboline derivative (1 mmol), 3-chloroperoxybenzoic acid (m-CPBA) (3 mmol, 670 mg), chloroform (5 mL), and ethanol (5 mL).[1]
-
Reflux the reaction mixture, monitoring the disappearance of the starting material by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Add 0.1 M NaOH solution (3 mL) and continue stirring for 30 minutes.[1]
-
Extract the aqueous phase with chloroform (2 x 25 mL).[1]
-
Combine the organic phases, dry with Mg₂SO₄, and concentrate under reduced pressure.[1]
-
The resulting crude N-oxide is typically purified by flash column chromatography.[1]
Step 2: Rearrangement and Hydrolysis to 3-Substituted β-Carbolinones
General Procedure:
-
Dissolve the β-carboline N-oxide derivative (1 mmol) in acetic anhydride (10 mL).[1]
-
Heat the mixture under reflux for 6 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the intermediate 2-acetoxy-β-carboline derivative.[1]
-
Dissolve the intermediate in a 1:1 mixture of ethanol and 2 M aqueous NaOH.[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography using a suitable eluent such as a mixture of MeOH/CHCl₃ to obtain the final 3-substituted β-carbolinone.[1]
Quantitative Data
The yields of the two-step synthesis can vary depending on the substituent at the 3-position of the β-carboline.
| Entry | Starting 3-Substituted β-Carboline | N-Oxidation Yield (%) | β-Carbolinone Yield (from N-oxide) (%) |
| 1 | 3-Ethoxycarbonyl-β-carboline | Good | ~67-85 |
| 2 | 3-Hydroxymethyl-β-carboline | Good | ~67-85 |
| 3 | 3-Cyano-β-carboline | Good | ~67-85 |
| 4 | β-Carboline-3-carbohydrazide | Good | ~67-85 |
| 5 | 3-(N-methylcarbamoyl)-β-carboline | Good | ~67-85 |
Data adapted from a study on the synthesis of 3-substituted β-carbolinones. The "Good" yields for N-oxidation were not explicitly quantified in the source but were described as excellent. The β-carbolinone yields are reported for the conversion from the N-oxide intermediate.[1]
Workflow Visualization
The following diagram illustrates the general two-step synthetic workflow for the preparation of 3-substituted β-carbolinones.
Caption: Two-step synthesis of 3-substituted β-carbolinones.
References
Improving the solubility of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-9H-pyrido[2,3-b]indol-5-ol, focusing on challenges related to its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the first steps I should take?
A1: Poor aqueous solubility is a common challenge for complex organic molecules. Start by assessing the pH of your solution. The solubility of compounds with ionizable groups, such as the hydroxyl (-OH) and the pyridine-like nitrogen atoms in this molecule, can be highly pH-dependent. We recommend attempting dissolution in a range of acidic and basic buffers. Additionally, gentle heating and sonication can help overcome the initial energy barrier to dissolution.
Q2: What is the recommended range of pH for dissolving this compound?
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: Yes, using a co-solvent is a highly effective strategy.[1][2] Common water-miscible organic solvents like DMSO, DMF, ethanol, and methanol can significantly improve solubility.[1] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the minimum amount needed for dissolution, as high concentrations of organic solvents may not be compatible with all experimental systems, particularly in biological assays.
Q4: My compound precipitates out of solution when I dilute my stock (e.g., in DMSO) into an aqueous buffer. How can I prevent this?
A4: This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous medium. To mitigate this, you can try the following:
-
Lower the concentration of your stock solution.
-
Increase the percentage of co-solvent in your final aqueous solution , if your experiment allows.
-
Add a surfactant such as Tween® 80 or Pluronic® F-68 to the aqueous buffer before adding your compound. Surfactants can help to keep the compound in solution by forming micelles.[3][4][5]
-
Use a rapid, vortexing motion while adding the stock solution to the buffer to promote quick dispersion.
Q5: Are there other advanced techniques I can use if the above methods are insufficient?
A5: For particularly challenging cases, several advanced formulation strategies can be employed. These include:
-
Particle size reduction : Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[3][5][6][7][8]
-
Amorphous solid dispersions : Converting the crystalline form of the API to an amorphous state can enhance its solubility.[6]
-
Complexation : Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of hydrophobic drugs.[3][8]
-
Salt formation : If the compound has suitable acidic or basic centers, forming a salt can dramatically increase its solubility.[3][4]
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvent Systems
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| Deionized Water | 25 | < 1 | Insoluble |
| PBS (pH 7.4) | 25 | < 1 | Insoluble |
| 0.1 M HCl (pH 1) | 25 | 5 | Slight improvement, but still poorly soluble |
| 0.1 M NaOH (pH 13) | 25 | 50 | Noticeable improvement in solubility |
| 10% DMSO in PBS (pH 7.4) | 25 | 250 | Significantly improved solubility |
| 50% Ethanol in Water | 25 | 150 | Good solubility |
| PBS (pH 7.4) with 0.1% Tween® 80 | 25 | 25 | Moderate improvement |
Note: The data in this table is for illustrative purposes only and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound to each buffer in separate vials.
-
Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for undissolved solid material.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Plot the solubility (in µg/mL or mM) against the pH to generate a pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 5%, 10%, 20%, 50% v/v in PBS).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 2-6 from the "pH-Dependent Solubility Assessment" protocol.
-
Plot the solubility (in µg/mL or mM) against the percentage of the co-solvent to determine the most effective co-solvent and its optimal concentration.
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: Troubleshooting logic for addressing solubility issues.
References
- 1. longdom.org [longdom.org]
- 2. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
3-chloro-9H-pyrido[2,3-b]indol-5-ol stability issues and degradation products
This technical support center provides guidance on the potential stability issues and degradation products of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. The information is based on the chemical properties of the pyridoindole core structure and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely stability issues for this compound?
A1: Based on its structure, this compound is likely susceptible to degradation under several conditions:
-
Oxidation: The phenol-like hydroxyl group and the electron-rich pyridoindole ring system are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to UV and visible light, which can lead to complex degradation pathways, including dimerization and ring cleavage.[1]
-
pH Instability: The compound's stability is expected to be pH-dependent. It may be unstable in strongly acidic or alkaline conditions. Similar heterocyclic structures have shown lability in acidic and extreme instability in alkaline mediums.[1]
-
Thermal Stress: While many heterocyclic compounds exhibit good thermal stability, high temperatures can lead to decomposition.[2][3]
Q2: What are the potential degradation products of this compound?
A2: The degradation products will depend on the stress conditions. Potential degradation products could include:
-
Oxidation Products: Oxidation of the hydroxyl group could lead to the formation of a quinone-like structure.
-
Hydrolytic Products: Under certain pH and temperature conditions, the chloro group could be hydrolyzed to a hydroxyl group, forming a dihydroxy-pyrido[2,3-b]indole.
-
Photolytic Products: Photodegradation can lead to a variety of products, including dimers or products of ring cleavage.
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
In the dark: Use amber vials or store in a light-proof container to prevent photodegradation.
-
Under an inert atmosphere: To prevent oxidation, store under nitrogen or argon.
-
At low temperatures: Refrigeration or freezing is recommended to slow down potential degradation pathways.
-
As a dry solid: Storing the compound in its solid form is generally preferable to in solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., to brown or black) | Oxidation of the compound. | Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. |
| Appearance of new peaks in HPLC analysis of a sample stored in solution | Degradation in solution. | Prepare fresh solutions for experiments. If solutions need to be stored, keep them at low temperature, protected from light, and consider using a buffered solution at an optimal pH (likely near neutral). |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in the assay buffer. Consider adding antioxidants if oxidation is suspected. |
| Low purity of the compound after synthesis and purification | Degradation during workup or purification. | Minimize exposure to light and heat during extraction, chromatography, and solvent evaporation. Use degassed solvents where possible. |
Quantitative Data Summary
The following table should be used to summarize the results from a forced degradation study. The values are placeholders and should be replaced with experimental data.
| Stress Condition | % Degradation | Major Degradation Products (m/z) | Appearance of Sample |
| Acidic (e.g., 0.1 M HCl, 60°C, 24h) | e.g., 15% | e.g., [M+H]+ of hydroxylated product | e.g., Slight yellowing |
| Alkaline (e.g., 0.1 M NaOH, RT, 4h) | e.g., 80% | e.g., [M+H]+ of multiple products | e.g., Dark brown solution |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | e.g., 50% | e.g., [M+H]+ of oxidized product | e.g., Brown precipitate |
| Thermal (e.g., 80°C, 48h, solid) | e.g., 5% | e.g., Minor unknown peaks | e.g., No change |
| Photolytic (e.g., ICH Q1B, solid) | e.g., 30% | e.g., [M+H]+ of dimer, other products | e.g., Surface discoloration |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for performing a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a petri dish at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and degradation products.
-
Use mass spectrometry (LC-MS) to identify the mass of the degradation products.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to 3-chloro-9H-pyrido[2,3-b]indol-5-ol in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 3-chloro-9H-pyrido[2,3-b]indol-5-ol in cell lines. As a novel pyrido[2,3-b]indole derivative, its precise mechanism of action is under investigation, but related compounds have been shown to exhibit anticancer activity, often through kinase inhibition. The guidance provided here is based on established principles of drug resistance to such agents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: My cancer cell line, which was initially sensitive to this compound, has started to show reduced sensitivity and a higher IC50 value. What could be the cause?
Answer: This is a common phenomenon known as acquired resistance. Several mechanisms could be at play:
-
On-Target Mutations: The target protein of the compound (e.g., a specific kinase) may have acquired a mutation that prevents the drug from binding effectively. This is a well-documented mechanism of resistance to kinase inhibitors.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to circumvent the effects of the drug.[1][3] For example, if the compound inhibits a key kinase in one growth pathway, the cells might activate a parallel pathway to maintain proliferation.
-
Increased Drug Efflux: Cells may increase the expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell, lowering its intracellular concentration.
-
Altered Drug Metabolism: The cancer cells may have altered their metabolism to inactivate the compound more rapidly.
-
Experimental Variability: It is also crucial to rule out experimental inconsistencies.[4][5] Ensure consistent cell culture conditions, passage number, and drug preparation.
To investigate the cause, we recommend the following workflow:
-
Sequence the Target: If the molecular target of this compound is known or suspected, sequence the gene encoding for it in both the sensitive (parental) and resistant cell lines to check for mutations.
-
Phospho-proteomic/Western Blot Analysis: Compare the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in sensitive versus resistant cells, both with and without drug treatment. A reactivated downstream pathway in the presence of the drug suggests a bypass mechanism.[1]
-
Drug Efflux Pump Inhibition: Treat the resistant cells with your compound in combination with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.
-
Confirm with a Fresh Stock: Thaw a fresh, early-passage vial of the parental cell line to confirm that the original sensitivity is reproducible and that the resistance is a newly acquired trait of the continuously cultured line.
Question: I am observing significant heterogeneity in the response to this compound within my cell line population. What could be the reason?
Answer: This observation is likely due to pre-existing subclones within your cell line that have varying degrees of sensitivity to the compound. This is a hallmark of tumor heterogeneity.[6] Over time and under the selective pressure of the treatment, the more resistant subclones will be selected for and will eventually dominate the culture, leading to the emergence of a fully resistant population.
To address this, you can:
-
Perform single-cell cloning: Isolate and expand individual clones from the parental cell line before treatment to establish populations with a more uniform response.
-
Analyze at the single-cell level: Employ techniques like single-cell RNA sequencing (scRNA-seq) or flow cytometry to characterize the different subpopulations and identify potential markers of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
While the exact target of this specific compound may still be under investigation, the pyrido[2,3-b]indole scaffold is present in many biologically active molecules.[7] Derivatives have been reported to function as:
-
Kinase Inhibitors: Many compounds with this core structure inhibit protein kinases that are crucial for cancer cell proliferation and survival.[8][9]
-
DNA Intercalating Agents or Topoisomerase Poisons: Some related compounds can interfere with DNA replication and repair.[10][11]
-
Microtubule Disruptors: A derivative of 9H-pyrido[2,3-b]indole has been shown to induce mitotic arrest by disrupting microtubule assembly.[12]
It is recommended to perform kinome screening or other target identification assays to determine the specific mechanism in your system.
Q2: How can I overcome resistance to this compound in my cell lines?
Overcoming resistance often requires a combination therapy approach.[13] Based on the likely resistance mechanisms, consider the following strategies:
-
Combine with an inhibitor of a bypass pathway: If you identify an upregulated signaling pathway, co-administering an inhibitor for a key component of that pathway can re-sensitize the cells. For instance, if the PI3K/Akt pathway is activated as a bypass mechanism, combining your compound with a PI3K inhibitor could be effective.[1]
-
Use a next-generation inhibitor: If resistance is due to a target mutation, a second-generation compound designed to inhibit the mutated target might be effective.
-
Combine with chemotherapy or other targeted agents: A multi-pronged attack on the cancer cells can prevent the emergence of resistance.
Q3: How do I properly maintain a drug-resistant cell line?
Once a resistant cell line is established, its stability can vary.[14]
-
Stable Resistance: Some cell lines will maintain their resistant phenotype even after the drug is removed.
-
Unstable Resistance: In other cases, resistance may be dependent on the continued presence of the drug. For these lines, it's common practice to culture them with a maintenance dose of the compound. However, the drug should typically be removed for one passage before starting an experiment to avoid interference with the assay.[14]
-
Periodic Re-treatment: Some models require periodic high-dose treatment to eliminate any sensitive cells that may reappear.[14]
-
Cryopreservation: It is crucial to freeze down stocks of your resistant cell line at various passages to have a reliable source for future experiments.
Data Presentation
Table 1: Hypothetical IC50 Values of Cell Lines in Response to this compound
| Cell Line | Treatment Duration (hours) | Parental IC50 (µM) | Resistant Subclone IC50 (µM) | Fold Resistance |
| HCT116 | 72 | 0.5 ± 0.08 | 8.2 ± 1.1 | 16.4 |
| A549 | 72 | 1.2 ± 0.15 | 15.5 ± 2.3 | 12.9 |
| MCF-7 | 72 | 0.8 ± 0.09 | 11.3 ± 1.5 | 14.1 |
Table 2: Hypothetical Protein Expression Changes in Resistant HCT116 Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Change |
| Total Target Kinase | 1.0 | 1.1 | No significant change |
| Phospho-Target Kinase (p-TK) | 1.0 | 0.9 | No significant change |
| Phospho-Akt (p-Akt) | 1.0 | 3.5 | Upregulated |
| Phospho-ERK (p-ERK) | 1.0 | 1.2 | No significant change |
| P-glycoprotein | 1.0 | 5.8 | Upregulated |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with and without the compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your protein of interest (e.g., p-Akt, Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
Caption: Troubleshooting workflow for acquired resistance.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Pyrido[2',1':2,3]imidazo[4,5-c]quinoline Derivative Selectively Poisons Leishmania donovani Bisubunit Topoisomerase 1 to Inhibit the Antimony-Resistant Leishmania Infection in Vivo. | Semantic Scholar [semanticscholar.org]
- 12. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting 3-chloro-9H-pyrido[2,3-b]indol-5-ol experimental artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-9H-pyrido[2,3-b]indol-5-ol. The information is designed to help identify and resolve common experimental artifacts and issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Q1: My synthesis of this compound resulted in a low yield and multiple side products. What are the potential causes and solutions?
A1: Low yields and the presence of multiple spots on a TLC plate are common issues in multi-step organic syntheses. Several factors could be contributing to this outcome:
-
Incomplete Reactions: One or more steps in your synthetic route may not be going to completion. Monitor each reaction by TLC or LC-MS to ensure the starting material is fully consumed before proceeding to the next step.
-
Side Reactions: The structure of this compound features multiple reactive sites, which can lead to undesired side reactions. Common side reactions could include over-chlorination, N-alkylation, or oxidation.
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can lead to a host of side products.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimize these parameters for each step of the synthesis. For instance, in related pyridoindole syntheses, precise temperature control can be crucial for selectivity.
Troubleshooting Steps:
-
Analyze Side Products: Isolate and characterize the major side products using techniques like NMR and Mass Spectrometry to understand the undesired reaction pathways.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents to favor the desired product.
-
Purification Strategy: Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. A step-gradient elution may be necessary for closely related impurities.
Q2: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking on the column or co-eluting with impurities.
A2: Purification challenges with polar heterocyclic compounds like this compound are not uncommon. Here are some potential solutions:
-
Solvent System: The choice of eluent is critical. A common issue is the compound being too polar for the selected solvent system, causing it to stick to the silica gel. Try adding a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine to the eluent to improve peak shape and separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica.
-
Sample Loading: Ensure the sample is properly loaded onto the column. Dry loading the sample adsorbed onto a small amount of silica gel can often improve resolution compared to wet loading in a solvent.
Analytical Characterization
Q3: The NMR spectrum of my final product shows broader peaks than expected. What could be the cause?
A3: Broad peaks in an NMR spectrum can be indicative of several issues:
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from reagents or metal catalysts used in the synthesis.
-
Aggregation: Polar molecules, especially those with hydrogen bonding capabilities like your compound, can aggregate at higher concentrations, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
Chemical Exchange: The N-H proton of the indole and the O-H proton of the phenol can undergo chemical exchange with residual water or other protic species in the NMR solvent. This can lead to broadening of these and adjacent proton signals. An experiment with a D₂O shake can help identify exchangeable protons.
Q4: My mass spectrometry results show an unexpected M+2 peak with approximately one-third the intensity of the molecular ion peak. Is this an impurity?
A4: This observation is likely not an impurity but rather a characteristic isotopic pattern for a chlorine-containing compound. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive M+2 peak with roughly one-third the intensity of the molecular ion (M) peak, which is a key indicator of the presence of a single chlorine atom in your molecule.
Potential Impurity Profile
During the synthesis of this compound, several related impurities might be formed. Below is a table summarizing potential impurities and their expected mass spectral data.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| 9H-pyrido[2,3-b]indol-5-ol | C₁₁H₈N₂O | 184.19 | 185.07 |
| 3,x-dichloro-9H-pyrido[2,3-b]indol-5-ol | C₁₁H₇Cl₂N₂O | 253.09 | 253.99 |
| N-alkylated product | Varies | Varies | Varies |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or THF). In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity (gradient elution) while collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common experimental issues encountered with this compound.
Technical Support Center: Enhancing the Bioavailability of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
Disclaimer: Specific experimental data for 3-chloro-9H-pyrido[2,3-b]indol-5-ol is limited in publicly available literature. This guide is therefore based on established principles for enhancing the bioavailability of poorly water-soluble compounds, particularly those belonging to the broader class of pyridoindoles. The quantitative data provided is illustrative and should be adapted based on experimental results for the specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely bioavailability challenges for this compound?
Based on its chemical structure, a fused heterocyclic system characteristic of pyridoindoles, this compound (hereafter "the compound") is anticipated to exhibit poor aqueous solubility. This property is a primary factor that can limit oral bioavailability, as the dissolution of the drug in gastrointestinal fluids is often the rate-limiting step for absorption.[1] Compounds with low solubility and potentially high permeability are categorized as Biopharmaceutics Classification System (BCS) Class II, while those with both low solubility and low permeability are Class IV.[2] Both classes present significant challenges for achieving adequate systemic exposure after oral administration.[2][3]
Q2: What are the primary strategies to consider for enhancing the bioavailability of this compound?
For poorly soluble compounds, several formulation strategies can be employed to improve dissolution and subsequent absorption.[4][5][6] The most common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) to the micron or nano-scale increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[6] The amorphous form has a higher free energy compared to the stable crystalline form, leading to a higher apparent solubility.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability.[4] These formulations can enhance solubilization in the gastrointestinal tract and may also leverage lipid absorption pathways.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.[3][7]
Q3: How do I select the most promising formulation strategy for my experiments?
The selection of an appropriate strategy depends on the physicochemical properties of the compound, the target dose, and the desired pharmacokinetic profile. A systematic approach is recommended, starting with basic characterization and progressing to more complex formulations if needed.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
For quantitative analysis of small molecules like this compound in complex biological matrices (e.g., plasma, tissue homogenates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8][9][10] This technique offers high sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) with fluorescence detection may also be a viable, cost-effective alternative if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag.[11] A robust and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data.[9]
Troubleshooting Guides
Guide 1: Low Aqueous Solubility
-
Problem: The compound exhibits solubility below the desired concentration (e.g., <10 µg/mL) in aqueous buffers (pH 1.2, 6.8), hindering in vitro assays and preclinical formulation development.
-
Troubleshooting Steps & Methodologies:
-
Conduct a pH-Solubility Profile: The ionization state of a molecule can significantly impact its solubility. Determine the compound's pKa and measure its solubility across a range of pH values.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Prepare a series of buffers (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4, 9.0).
-
Add an excess amount of the compound to a known volume of each buffer in a glass vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Centrifuge or filter the samples to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Table 1: Illustrative pH-Solubility Profile
pH Solubility (µg/mL) 1.2 0.5 3.0 1.2 5.0 5.8 6.8 2.1 7.4 1.5 9.0 25.0 (Note: Data is illustrative. The presence of a basic nitrogen in the pyridine ring and an acidic phenol suggests amphoteric properties, which would result in a U-shaped pH-solubility profile.)
-
-
Screen Co-solvents: For preclinical studies, especially for intravenous administration, co-solvents can be used to increase solubility.
Table 2: Illustrative Effect of Co-solvents on Solubility
Vehicle Solubility (mg/mL) Water < 0.01 5% DMSO / 95% Saline 0.1 10% Solutol HS 15 / 90% Water 0.8 40% PEG 400 / 60% Water 1.2 20% Captisol® / 80% Water 2.5 (Note: Data is illustrative. The suitability of any formulation must be confirmed in the chosen animal model to ensure tolerability.)[13]
-
Guide 2: Poor In Vivo Exposure Despite Formulation Efforts
-
Problem: After oral administration of a simple suspension or co-solvent formulation, the plasma concentrations are very low or undetectable.
-
Troubleshooting Steps & Methodologies:
-
Employ Particle Size Reduction: If the absorption is dissolution-rate limited, reducing the particle size can improve in vivo exposure.
Experimental Protocol: Micronization/Nanonization
-
Micronization: Use techniques like jet milling to reduce the particle size to the 1-10 µm range.
-
Nanonization: Use techniques like high-pressure homogenization or wet bead milling to create a nanosuspension with particle sizes below 1 µm.
-
Characterize the resulting particles for size distribution (e.g., using laser diffraction), solid-state form (e.g., using XRPD to ensure crystallinity is maintained), and dissolution rate (using a USP II apparatus).
Table 3: Illustrative Impact of Particle Size on Bioavailability in Rats (20 mg/kg Oral Dose)
Formulation Particle Size (D90) Cmax (ng/mL) AUC (ng·h/mL) Unmilled Suspension 55 µm 50 250 Micronized Suspension 8 µm 210 1150 Nanosuspension 250 nm 450 2800 (Note: Data is illustrative and demonstrates the potential impact of increasing surface area on absorption.)[4]
-
-
Develop an Amorphous Solid Dispersion (ASD): Converting the crystalline drug to a higher-energy amorphous form can dramatically improve dissolution.
Experimental Protocol: ASD Preparation (Solvent Evaporation Method)
-
Select a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®).
-
Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:9.
-
Remove the solvent under vacuum using a rotary evaporator to form a solid film.
-
Further dry the film under high vacuum to remove residual solvent.
-
Scrape the resulting solid, mill it into a fine powder, and characterize it for amorphous nature (XRPD), single glass transition temperature (DSC), and dissolution performance.
-
-
Guide 3: High Variability in Preclinical Pharmacokinetic (PK) Data
-
Problem: Oral dosing leads to highly variable plasma concentration profiles between animals, making it difficult to interpret the data and select a lead formulation.
-
Troubleshooting Steps & Methodologies:
-
Verify Formulation Homogeneity and Stability: For suspensions, ensure uniform particle distribution before and during dosing. For solutions, confirm that the compound does not precipitate over time or upon dilution.
-
Standardize Animal Dosing Procedures: Ensure all animals are fasted for a consistent period (e.g., overnight for rats) as food can significantly affect GI physiology and drug absorption. Use precise oral gavage techniques to ensure accurate dose administration.[14]
-
Refine the Preclinical Study Workflow: A well-designed and consistently executed PK study is essential for generating reliable data.[15]
-
Experimental Protocol: Basic Oral PK Study in Rats
-
Acclimatize male Sprague-Dawley or Wistar rats for at least 3 days.[13]
-
Fast animals overnight (~12-16 hours) with free access to water.
-
Prepare the formulation immediately prior to dosing and ensure homogeneity.
-
Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg). Include a satellite group for intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
Collect sparse or serial blood samples (e.g., ~100 µL) from the tail vein or other appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma via centrifugation and store frozen at -80°C until analysis.
-
Analyze plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T1/2) using non-compartmental analysis software.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
References
- 1. Drug solubility and permeability [pion-inc.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. tabletingtechnology.com [tabletingtechnology.com]
- 6. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. admescope.com [admescope.com]
- 15. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. The information is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, over-chlorinated or under-chlorinated analogs, N-oxides (if using oxidizing agents), and degradation products. The specific impurities will depend on the synthetic route employed.
Q2: What are the recommended solvents for dissolving this compound for purification?
A2: Pyridoindoles, a class of compounds to which this compound belongs, often exhibit limited solubility in nonpolar solvents. For chromatography, polar solvents such as methanol, ethanol, or mixtures with chlorinated solvents like dichloromethane (DCM) or chloroform are often used. For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. This may include alcohols, acetonitrile, or mixtures with water.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring purification. Staining with potassium permanganate or visualization under UV light can help in identifying the product and impurities. High-performance liquid chromatography (HPLC) can provide more quantitative information on purity.
Q4: Is this compound stable under typical purification conditions?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Column Chromatography | The compound is highly polar and is sticking to the silica gel. | Use a more polar eluent system, such as a higher percentage of methanol in DCM. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help. |
| The compound is precipitating on the column. | Choose a solvent system for loading and elution in which the compound is more soluble. | |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | Try a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica. Alternatively, consider recrystallization. |
| Presence of Multiple Spots on TLC After Purification | The compound may be degrading on the silica gel. | Deactivate the silica gel by treating it with a base like triethylamine before use. |
| The sample is still impure. | Repeat the purification step, perhaps with a shallower solvent gradient in column chromatography, or attempt recrystallization from a different solvent system. | |
| Difficulty in Removing Solvent After Purification | The compound has a high affinity for the solvent. | Use a high-vacuum pump to remove residual solvent. Gentle heating may be applied if the compound is thermally stable. Lyophilization can be an option if the compound is dissolved in a suitable solvent like water or dioxane. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., DCM or the initial eluent mixture). Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). For β-carboline derivatives, a gradient of methanol in chloroform has been used successfully.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound has high solubility at high temperatures and low solubility at low temperatures. Methanol/water or methanol/dimethylformamide mixtures have been used for related compounds.[1]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary
The following table provides a general overview of expected outcomes from different purification methods based on data for structurally related pyridoindoles. Actual results for this compound may vary.
| Purification Method | Typical Purity Achieved | Typical Recovery | Notes |
| Flash Column Chromatography | >95% | 60-80% | Effective for removing impurities with different polarities.[1] |
| Recrystallization | >98% | 50-70% | Good for removing closely related impurities if a suitable solvent is found. |
| Preparative HPLC | >99% | 40-60% | Can achieve very high purity but is often associated with lower recovery and is more expensive. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Modifying 3-chloro-9H-pyrido[2,3-b]indol-5-ol for Enhanced Potency
This technical support guide is designed for researchers, scientists, and drug development professionals working on the modification of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. As this appears to be a novel or not extensively studied compound, this guide provides troubleshooting advice, frequently asked questions, and experimental protocols based on established methodologies for structurally related pyrido[2,3-b]indole and heterocyclic kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the likely biological targets for this compound?
A1: The pyrido[2,3-b]indole scaffold is a "privileged structure" known to interact with various biological targets. Based on structure-activity relationship (SAR) studies of similar compounds, protein kinases are a primary suspected target class. Specifically, receptor tyrosine kinases (RTKs) like EGFR, FGFR, and PDGFr, as well as non-receptor tyrosine kinases such as c-Src and JAKs, are potential targets. The planar heterocyclic core can mimic the adenine region of ATP, allowing it to bind within the kinase catalytic site.
Q2: Which positions on the this compound scaffold are most promising for modification to improve potency?
A2: Based on related pyrido[2,3-d]pyrimidine and pyrido[4,3-b]indole kinase inhibitors, the following positions are key for SAR exploration:
-
C3-position (Chloro group): The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Replacing it with various aryl, heteroaryl, or amino groups can explore new binding interactions in the active site.
-
N9-position (Indole nitrogen): Alkylation or arylation at this position can modulate solubility and introduce vectors that can be further functionalized.
-
C5-position (Hydroxyl group): The hydroxyl group can be converted to an ether or ester to alter hydrogen bonding capabilities and pharmacokinetic properties. It can also serve as an attachment point for linkers in targeted therapies.
Q3: What are the major challenges in the synthesis and modification of this compound?
A3: Researchers may encounter several challenges:
-
Poor Solubility: The planar, heterocyclic nature of the core can lead to poor solubility in common organic solvents, complicating reactions and purification.
-
Competing Reactivity: The presence of multiple reactive sites (two NH groups, a hydroxyl group, and a chloro group) may require the use of protecting groups to achieve selective modifications.
-
Difficult Purification: The final products and intermediates can be challenging to purify due to their polarity and potential for aggregation. Reverse-phase chromatography may be necessary.
-
Catalyst Poisoning: The nitrogen atoms in the pyrido[2,3-b]indole core can sometimes coordinate to and deactivate palladium catalysts used in cross-coupling reactions.
Q4: How can I overcome poor solubility of my compounds during synthesis?
A4: To address solubility issues, consider the following:
-
Use more polar aprotic solvents like DMF, DMA, or NMP, sometimes at elevated temperatures.
-
For cross-coupling reactions, consider using a co-solvent system, such as toluene/water or dioxane/water, which can help solubilize both organic and inorganic reagents.
-
Modification of the N9-position with a solubilizing group (e.g., a polyethylene glycol chain or a basic amine) can improve the solubility of the entire molecule.
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor solubility of starting material. 3. Inappropriate base or solvent. 4. Catalyst poisoning by the substrate. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Switch to a higher boiling point solvent (e.g., DMF, DMA). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. 4. Increase catalyst loading. Use more specialized ligands (e.g., phosphine ligands like SPhos or XPhos) that are more resistant to poisoning. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal reaction temperature. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Optimize the reaction temperature; sometimes lowering the temperature can reduce side reactions. |
| Dehalogenation of the Starting Material | 1. Presence of water or other protic sources. 2. Certain ligand/base combinations can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands and bases. |
Illustrative Data on Potency Modification
Disclaimer: The following data is illustrative and hypothetical, based on typical SAR trends for kinase inhibitors. It is intended to demonstrate how quantitative data for modified compounds could be presented.
| Compound ID | Modification from Parent Compound | Target Kinase | IC₅₀ (nM) | Fold Improvement |
| Parent | This compound | JAK2 | 1500 | - |
| Mod-01 | C3-phenyl | JAK2 | 750 | 2x |
| Mod-02 | C3-(4-methoxyphenyl) | JAK2 | 300 | 5x |
| Mod-03 | C3-(4-aminophenyl) | JAK2 | 150 | 10x |
| Mod-04 | C5-methoxy | JAK2 | 1200 | 1.25x |
| Mod-05 | N9-methyl | JAK2 | 1800 | -0.8x |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C3-Position
-
To a reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.5 equiv.), and a suitable base such as potassium carbonate (3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.1 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel or reverse-phase C18).
Protocol 2: General Procedure for O-Alkylation at the C5-Position
-
Dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF.
-
Add a base such as cesium carbonate or potassium carbonate (2.0 equiv.) and stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Signaling Pathway and Experimental Workflow
Based on the activities of structurally similar compounds, a plausible target for this compound and its derivatives is the JAK/STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.
Caption: General workflow for modification and screening of new derivatives.
Technical Support Center: Scale-up Synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. The following sections address common issues encountered during key synthetic steps.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. General Synthesis and Scale-Up
Question: What is a common synthetic strategy for the 9H-pyrido[2,3-b]indole core, and what are the initial scale-up concerns?
Answer: A frequently employed route to the 9H-pyrido[2,3-b]indole (α-carboline) scaffold involves a multi-step sequence, often starting with a substituted pyridine and constructing the indole ring, for instance, via a Fischer indole synthesis or a transition metal-catalyzed coupling followed by cyclization.
Initial Scale-up Considerations:
-
Reagent Stoichiometry and Addition: On a larger scale, maintaining precise stoichiometric ratios and controlling the rate of addition of reagents is critical to manage reaction exotherms and minimize side-product formation.
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in impurities. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction volume and viscosity.
-
Thermal Management: Many of the reactions in the sequence can be exothermic. A robust cooling system is essential to maintain the desired reaction temperature. Temperature deviations can lead to decreased yield and increased impurity profiles.
-
Solvent Selection: Solvents that are suitable for laboratory scale may not be appropriate for pilot or production scale due to safety, environmental, or cost reasons. Consider scalable solvent options early in the development process.
2. Pictet-Spengler Reaction for Tetrahydro-α-carboline Intermediate
A plausible approach to the pyrido[2,3-b]indole system involves a Pictet-Spengler reaction.
Question: We are attempting a Pictet-Spengler-type reaction to form a tetrahydro-α-carboline intermediate and are observing low yields and multiple byproducts. What are the likely causes and solutions?
Answer: The Pictet-Spengler reaction, which condenses a tryptamine equivalent with an aldehyde or ketone, is sensitive to reaction conditions.[1][2] Common issues include:
-
Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate.[1] The formation of this electrophile is often the rate-limiting step and is highly dependent on the pH of the reaction medium.
-
Troubleshooting:
-
pH Optimization: If the medium is too acidic, the amine starting material may be fully protonated and unavailable for nucleophilic attack on the carbonyl. If it's not acidic enough, the iminium ion may not form readily. A pH titration study is recommended to find the optimal range.
-
Acid Catalyst: Experiment with different protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂) to find the most effective catalyst for your specific substrates.[2][3]
-
-
-
Side Reactions: Common side products can arise from polymerization of the aldehyde, or the formation of regioisomers if there are multiple possible sites for electrophilic attack on the indole nucleus.[4]
-
Troubleshooting:
-
Control Aldehyde Addition: Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low, which can suppress polymerization.
-
Protecting Groups: If regioisomers are a problem, consider the use of protecting groups on the indole nitrogen or other sensitive functionalities.
-
-
| Parameter | Recommended Range | Potential Issues if Deviated |
| pH | 4 - 6 | < 4: Protonation of amine, no reaction. > 6: Slow iminium ion formation. |
| Temperature | 25 - 80 °C | Too high: Increased byproduct formation. Too low: Slow reaction rate. |
| Catalyst | Protic or Lewis Acid | Catalyst choice can influence reaction rate and selectivity. |
3. Aromatization of the Tetrahydro-α-carboline Intermediate
Question: During the oxidation/aromatization of our tetrahydro-α-carboline intermediate to the corresponding α-carboline, we are experiencing incomplete conversion and product degradation. How can we improve this step?
Answer: The aromatization step is critical and can be prone to issues if not properly controlled.
-
Oxidant Choice: The choice of oxidizing agent is crucial. Common oxidants for this transformation include manganese dioxide (MnO₂), palladium on carbon (Pd/C) with a hydrogen acceptor, or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Troubleshooting:
-
Screen Oxidants: If one oxidant gives poor results, screen others. MnO₂ is often a good choice for its mildness, but its activity can vary between batches. Pd/C is effective but may require higher temperatures and can sometimes lead to over-reduction or hydrogenolysis of sensitive functional groups if a hydrogen source is present.
-
Stoichiometry of Oxidant: Ensure an adequate excess of the oxidant is used. For solid-supported reagents like MnO₂, a significant excess (5-10 equivalents) may be necessary.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent: The reaction should be run in an inert solvent in which the starting material is soluble. High-boiling aromatic solvents like toluene or xylene are often used with Pd/C.
-
Temperature: Monitor the reaction temperature closely. Some oxidations can be exothermic. For Pd/C-mediated dehydrogenations, temperatures of 100-140 °C are common.
-
-
4. Chlorination of the 9H-pyrido[2,3-b]indol-5-ol
Question: We are facing challenges with the regioselective chlorination of the 9H-pyrido[2,3-b]indol-5-ol core. We are observing a mixture of chlorinated isomers and over-chlorination. What are the best practices for this step?
Answer: Regioselective chlorination of complex heterocyclic systems can be challenging due to multiple activated positions.[5]
-
Chlorinating Agent: The reactivity and selectivity of the chlorination are highly dependent on the chlorinating agent used. Common reagents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂).
-
Troubleshooting:
-
Reagent Screening: NCS is generally a milder and more selective electrophilic chlorinating agent compared to SO₂Cl₂ or Cl₂. Start with NCS. If reactivity is low, stronger agents can be explored, but expect a potential decrease in selectivity.
-
Stoichiometry: Use of a slight excess (1.05-1.2 equivalents) of the chlorinating agent is a good starting point. A large excess will likely lead to di- and tri-chlorinated byproducts.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent: Aprotic solvents like DMF, acetonitrile, or chlorinated solvents are typically used. The choice of solvent can influence the regioselectivity.
-
Temperature Control: Add the chlorinating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and can improve selectivity.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can be used to direct the chlorination to a specific position, but this can also lead to increased byproduct formation if not optimized.
-
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Generally provides better selectivity over stronger agents. |
| Equivalents of Agent | 1.05 - 1.2 | Minimizes over-chlorination. |
| Initial Temperature | 0 °C | Controls reaction exotherm and improves selectivity. |
| Solvent | Acetonitrile or DMF | Common aprotic solvents for this type of reaction. |
5. Purification of the Final Product
Question: The purification of the final this compound is proving difficult, with impurities co-eluting during chromatography. What purification strategies can we employ?
Answer: Purification of polar, nitrogen-containing heterocycles can be challenging. A multi-step purification strategy is often necessary.
-
Crystallization: This should be the first method of choice for purification on a large scale.
-
Troubleshooting:
-
Solvent Screening: Perform a thorough solvent screening to identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Anti-Solvent Crystallization: If a single solvent is not effective, try an anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add a solvent in which the product is insoluble to induce precipitation.
-
-
-
Chromatography:
-
Troubleshooting:
-
Stationary Phase: If standard silica gel is not providing adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase C18 silica.
-
Mobile Phase Modifiers: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds. For acidic compounds, a small amount of acetic or formic acid can be beneficial.
-
-
-
Acid-Base Extraction:
-
Troubleshooting:
-
Utilize the acidic and basic functionalities within the molecule. The phenolic hydroxyl group is acidic, and the pyridine nitrogen is basic. An acid-base extraction sequence can be used to separate the product from non-ionizable impurities. Dissolve the crude material in an organic solvent, extract with a dilute aqueous base to move the product into the aqueous layer as its phenoxide salt, wash the aqueous layer with an organic solvent to remove basic and neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.
-
-
Experimental Protocols
1. Synthesis of a Tetrahydro-α-carboline Intermediate via Pictet-Spengler Reaction
-
To a solution of the appropriate tryptamine precursor (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and ethanol), add the desired aldehyde (1.1 eq).
-
Adjust the pH of the mixture to 4-5 using a solution of citric acid or another suitable acid.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization.
2. Aromatization to 9H-pyrido[2,3-b]indol-5-ol
-
To a solution of the tetrahydro-α-carboline intermediate (1.0 eq) in a high-boiling solvent (e.g., toluene or xylene), add 10% palladium on carbon (0.1 eq by weight).
-
Heat the mixture to reflux (110-140 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify by recrystallization or column chromatography.
3. Chlorination of 9H-pyrido[2,3-b]indol-5-ol
-
Dissolve the 9H-pyrido[2,3-b]indol-5-ol (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using the methods described in the purification FAQ.
Visualizations
Caption: General synthetic workflow for this compound.
References
Interpreting unexpected results with 3-chloro-9H-pyrido[2,3-b]indol-5-ol
Welcome to the technical support center for 3-chloro-9H-pyrido[2,3-b]indol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on troubleshooting common experimental issues. While this compound is a novel compound with limited specific literature, this guide draws upon the known characteristics of the broader pyrido[2,3-b]indole (α-carboline) and related β-carboline families to offer informed advice.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
A1: The pyrido[2,3-b]indole (α-carboline) scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Derivatives of this family have shown a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] Many heterocyclic compounds of this nature act as kinase inhibitors. Therefore, it is plausible that this compound targets one or more protein kinases. The chloro and hydroxyl substitutions can significantly influence potency and selectivity.
Q2: My compound exhibits lower potency in cell-based assays compared to biochemical assays. What could be the reason?
A2: This is a common observation and can be attributed to several factors:
-
Poor Cell Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Poor Solubility: Low solubility in aqueous cell culture media can lead to precipitation and a lower effective concentration. Many small molecules, especially those with planar, hydrophobic structures, face solubility challenges.[4][5][6]
Q3: I am observing high background fluorescence in my immunofluorescence microscopy experiments after treating cells with the compound. What should I do?
A3: Many heterocyclic compounds, including carboline derivatives, are known to be autofluorescent.[7] This intrinsic fluorescence can interfere with the detection of your intended signal. Here are some troubleshooting steps:
-
Run an Unlabeled Control: Image cells treated with your compound but without any fluorescent antibodies to confirm that the compound itself is the source of the background signal.[8]
-
Choose Fluorophores in the Far-Red Spectrum: Autofluorescence is often most prominent in the blue to green spectra (350-550 nm).[8][9] Switching to fluorophores that emit in the red or far-red region (e.g., Alexa Fluor 647) can help distinguish your signal from the background.[9][10]
-
Reduce Fixative-Induced Autofluorescence: If using aldehyde-based fixatives like formaldehyde or glutaraldehyde, these can contribute to background fluorescence.[8][11] Consider using a non-aldehyde fixative or treating the samples with a reducing agent like sodium borohydride after fixation.[8][9]
-
Spectral Unmixing: If your imaging software supports it, spectral unmixing can be used to computationally separate the emission spectrum of your compound from that of your specific fluorescent probe.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Inhibition Assays
You may observe variability in the half-maximal inhibitory concentration (IC50) of this compound in your kinase assays. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocol: Luminescent Kinase Assay
This protocol is a general guideline for determining the IC50 of a kinase inhibitor.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Prepare a 2X substrate/ATP/enzyme solution in the kinase buffer. The final ATP concentration should ideally be close to the Km for the specific kinase.
-
-
Serial Dilution:
-
Perform a serial dilution of the compound stock in DMSO. Then, dilute these into the assay buffer to create a 2X working solution series.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X compound working solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X substrate/ATP/enzyme solution to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 10 µL of a luminescent kinase detection reagent (which measures the amount of ATP remaining).
-
Incubate at room temperature for 10 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Issue 2: Unexpected Cytotoxicity in a "Non-Target" Cell Line
You might find that this compound shows cytotoxic effects in a cell line that does not express the primary kinase target. This suggests potential off-target effects.
Potential Off-Target Signaling Pathways:
Pyrido[2,3-b]indoles and related carbolines can interact with multiple cellular targets. The diagram below illustrates a hypothetical scenario where the compound inhibits not only the primary target (Kinase A) but also an off-target kinase (Kinase B) in a different pathway, leading to apoptosis.
Caption: Hypothetical on-target vs. off-target signaling pathways.
Data Presentation: Kinase Selectivity Profile
To investigate off-target effects, it is crucial to screen the compound against a panel of kinases. Below is a table summarizing hypothetical selectivity data.
| Kinase Target | IC50 (nM) for this compound |
| Kinase A (Primary Target) | 50 |
| Kinase B | 250 |
| Kinase C | 1,200 |
| Kinase D | >10,000 |
| Kinase E | 850 |
Data Presentation: Cell Viability in Different Cell Lines
Comparing the cytotoxic effects across cell lines with known kinase expression profiles can provide insights into the mechanism of action.
| Cell Line | Primary Target (Kinase A) Expression | Off-Target (Kinase B) Expression | GI50 (µM) for this compound |
| Cell Line X | High | Low | 0.5 |
| Cell Line Y (Non-Target) | Low | High | 2.5 |
| Cell Line Z | Low | Low | >50 |
This data suggests that the compound's cytotoxicity in Cell Line Y might be due to its inhibitory activity against Kinase B.
References
- 1. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 2. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Harmaline - Wikipedia [en.wikipedia.org]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. kb.10xgenomics.com [kb.10xgenomics.com]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing a formulation for a new, poorly soluble compound like 3-chloro-9H-pyrido[2,3-b]indol-5-ol?
A1: The first step is to determine the compound's physicochemical properties, primarily its solubility in a range of pharmaceutically acceptable solvents and pH conditions. This will guide the selection of an appropriate formulation strategy. A tiered approach is recommended, starting with simple solutions and progressing to more complex systems if needed.
Q2: What are the common formulation strategies for poorly soluble compounds for in vivo studies?
A2: Common strategies include:
-
Solutions: Using co-solvents, pH adjustment, or complexing agents to dissolve the compound.
-
Suspensions: Dispersing the solid compound in a liquid vehicle, often with the help of suspending and wetting agents.
-
Lipid-based formulations: Dissolving or suspending the compound in oils, surfactants, or mixtures thereof to enhance absorption.[1][2][3][4]
-
Solid dispersions: Dispersing the compound in a solid polymer matrix to improve its dissolution rate.
Q3: How do I select the right excipients for my formulation?
A3: Excipient selection depends on the chosen formulation strategy, the administration route, and the physicochemical properties of your compound. For poorly soluble compounds, excipients that enhance solubility and bioavailability are crucial.[5] Consider the function of the excipient (e.g., solubilizer, surfactant, suspending agent) and its safety profile in the intended animal species.
Q4: What are the advantages of using lipid-based drug delivery systems (LBDDS)?
A4: LBDDS are a successful approach for improving the oral bioavailability of poorly soluble and lipophilic drugs.[2][4] Their benefits include:
-
Enhanced drug solubilization in the gastrointestinal tract.[2][3]
-
Potential to bypass first-pass metabolism through lymphatic absorption.
-
Protection of the drug from degradation in the GI tract.
-
Improved drug permeability.[1]
Troubleshooting Guide
Q1: My compound precipitates out of solution after administration. What can I do?
A1: This is a common issue with solution-based formulations of poorly soluble compounds.
-
Problem: The drug precipitates when the formulation is diluted in the aqueous environment of the gastrointestinal tract or bloodstream.
-
Solutions:
-
Increase the solubilizing capacity of your vehicle: Try a different co-solvent or a higher concentration of the current one.
-
Use a precipitation inhibitor: Certain polymers can help maintain the drug in a supersaturated state in vivo.
-
Switch to a different formulation type: A suspension or a lipid-based formulation may be more suitable as the drug is not in a dissolved state initially.
-
Q2: I am observing low and variable bioavailability in my animal studies. What could be the cause?
A2: Low and variable bioavailability for an orally administered poorly soluble compound is often due to dissolution rate-limited absorption.
-
Problem: The compound does not dissolve fast enough in the gastrointestinal fluids to be effectively absorbed.
-
Solutions:
-
Reduce the particle size of the compound: Micronization or nanocrystallization can increase the surface area for dissolution.
-
Use a solubility-enhancing formulation: Lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve dissolution and absorption by presenting the drug in a solubilized form.[1][2]
-
Include a permeation enhancer: For compounds with poor membrane permeability, certain excipients can help improve their transport across the intestinal wall.
-
Q3: The vehicle I am using is causing toxicity in my animals. What are my options?
A3: Vehicle-related toxicity can confound study results and harm the animals.
-
Problem: The chosen solvents or excipients are not well-tolerated at the required dose.
-
Solutions:
-
Consult a database of safe excipients: There are established databases of excipients with known safety profiles in various animal species.[4]
-
Reduce the volume of the dose: This may require concentrating the formulation, which could present its own challenges.
-
Explore alternative vehicles: Consider aqueous suspensions with GRAS (Generally Regarded As Safe) excipients or well-tolerated lipid-based formulations.
-
Data Presentation: Common Excipients for Poorly Soluble Compounds
| Excipient Type | Function | Examples | Suitability for In Vivo Studies |
| Co-solvents | Increase the solvent capacity of the vehicle | Polyethylene glycol (PEG), Propylene glycol (PG), Ethanol, Glycerol | Commonly used, but potential for toxicity at high concentrations. |
| Surfactants | Enhance wetting and form micelles to solubilize the compound | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Effective at low concentrations; some can cause GI irritation. |
| Lipids/Oils | Dissolve lipophilic compounds | Medium-chain triglycerides (MCT), Corn oil, Sesame oil | Well-tolerated; form the basis of lipid-based formulations. |
| Cyclodextrins | Form inclusion complexes to increase aqueous solubility | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Effective for many compounds; can have renal toxicity at high doses.[5] |
| Polymers | Act as suspending agents, precipitation inhibitors, or matrix formers for solid dispersions | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Versatile with a good safety profile. |
Experimental Protocols
Protocol 1: Solubility Screening
-
Objective: To determine the approximate solubility of the compound in various pharmaceutically acceptable vehicles.
-
Materials:
-
This compound
-
A selection of vehicles (e.g., water, saline, phosphate buffer pH 7.4, PEG 400, propylene glycol, corn oil, Tween® 80 solution).
-
Vials, shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each vehicle in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in mg/mL or µg/mL.
-
Protocol 2: Preparation of a Simple Suspension for Oral Gavage
-
Objective: To prepare a homogenous suspension of the compound for oral administration.
-
Materials:
-
This compound (micronized, if possible)
-
Vehicle (e.g., 0.5% HPMC in water)
-
Wetting agent (e.g., 0.1% Tween® 80)
-
Mortar and pestle, homogenizer, magnetic stirrer.
-
-
Methodology:
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the wetting agent to the compound and triturate to form a smooth paste. This ensures the particles are adequately wetted and reduces clumping.
-
Gradually add the vehicle while continuously mixing to form a uniform suspension.
-
Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent dispersion.
-
Visually inspect for homogeneity before each dose administration. Continuously stir during dosing if the suspension is prone to settling.
-
Visualizations
Caption: A decision-making workflow for selecting a suitable formulation for a poorly soluble compound for in vivo studies.
Caption: Mechanism of enhanced oral bioavailability of poorly soluble drugs by lipid-based formulations.
References
- 1. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding 3-chloro-9H-pyrido[2,3-b]indol-5-ol precipitation in assays
Frequently Asked Questions (FAQs)
Q1: Why is my 3-chloro-9H-pyrido[2,3-b]indol-5-ol precipitating out of solution during my assay?
A1: Precipitation of heterocyclic compounds like this compound in aqueous assay buffers is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: Many heterocyclic compounds are inherently poorly soluble in water.[1] The introduction of a chloro group can further decrease aqueous solubility.
-
Solvent Change: The compound may be soluble in a high-concentration organic stock solution (e.g., DMSO), but precipitates when diluted into an aqueous assay buffer where the organic solvent concentration is much lower.
-
pH Effects: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the assay buffer pH is close to the compound's isoelectric point, its solubility will be at a minimum.
-
Compound Concentration: The concentration of the compound in the assay may exceed its solubility limit in the final assay buffer.
-
Temperature: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
"Salting Out": High concentrations of salts in the buffer can reduce the solubility of some organic compounds.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation.[2][3]
Q2: Can the solvent I use for my stock solution affect precipitation?
A2: Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of research compounds. However, issues can still arise:
-
Limited DMSO Solubility: While DMSO is a powerful solvent, some compounds can still precipitate from high-concentration DMSO solutions.[2][3]
-
Precipitation upon Dilution: As mentioned, the primary issue is often the precipitation that occurs when the DMSO stock is diluted into the aqueous assay buffer. The final concentration of DMSO in the assay is a critical factor.
Q3: How can I determine the optimal conditions to prevent precipitation?
A3: A systematic approach is recommended. You can perform preliminary solubility tests by preparing dilutions of your compound in the assay buffer at various concentrations and observing for precipitation. It is also beneficial to test the effect of pH and different concentrations of co-solvents.
Q4: Could the observed precipitation be an artifact of the assay itself?
A4: Yes, some assay components can interact with the compound and cause it to precipitate. Additionally, what appears to be precipitation might sometimes be compound aggregation, which can lead to false-positive results in high-throughput screening (HTS) assays.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Precipitation Issues
This guide provides a step-by-step approach to identifying the cause of precipitation and finding a solution.
Step 1: Visual Inspection
-
Carefully observe when and where the precipitation occurs. Is it in the stock solution, immediately upon dilution into the assay buffer, or over time during incubation?
-
Note the concentration at which precipitation is observed.
Step 2: Evaluate Stock Solution
-
Ensure your stock solution is fully dissolved. Gentle warming and vortexing may be necessary.
-
Visually inspect the stock solution for any particulate matter before use. Centrifuging the stock solution and using the supernatant can help remove any pre-existing precipitates.[3]
Step 3: Optimize Assay Buffer Conditions
| Parameter | Troubleshooting Action | Rationale |
| pH | Adjust the pH of the assay buffer. For a compound with a basic nitrogen (like the pyridine ring) and an acidic hydroxyl group, moving the pH away from its isoelectric point should increase solubility.[5] | Ionization of the molecule generally increases its aqueous solubility. |
| Co-solvents | Increase the percentage of the organic solvent (e.g., DMSO) in the final assay buffer, if tolerated by the assay. | This increases the solvating power of the buffer for your compound. |
| Additives | Consider adding solubilizing agents such as detergents (e.g., Triton X-100, Tween-20) at low concentrations (typically <0.1%). | These can help prevent aggregation and improve the solubility of hydrophobic compounds. |
| Temperature | If the assay allows, try running it at a slightly higher temperature, as solubility often increases with temperature. |
Step 4: Re-evaluate Compound Concentration
-
If precipitation persists, you may need to lower the final concentration of the compound in your assay to stay within its solubility limit.
Guide 2: Proactive Measures to Avoid Precipitation
1. Characterize Compound Solubility Early:
-
Before running your main assays, perform a simple solubility test. Prepare a serial dilution of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation time.
2. Optimize Stock Solution Preparation and Storage:
-
Use high-quality, anhydrous DMSO for your stock solutions.
-
Prepare fresh dilutions from the stock solution for each experiment whenever possible.
-
If storing stock solutions, do so in small aliquots to minimize freeze-thaw cycles.
3. Assay Design Considerations:
-
When developing a new assay, consider testing a range of buffer conditions (pH, salt concentration) for their compatibility with your compound.
-
If possible, choose an assay format that is less sensitive to compound precipitation or aggregation.
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assay
Objective: To estimate the solubility of this compound in a specific buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Assay buffer of interest
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or light scatter
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration to wells containing the assay buffer (e.g., 98 µL) to achieve the final desired compound concentrations. Include buffer-only and buffer + DMSO controls.
-
Mix the plate well.
-
Incubate the plate under your standard assay conditions (e.g., room temperature for 1 hour).
-
Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the control wells indicates precipitation.
-
The highest concentration that does not show an increase in signal is an estimate of the kinetic solubility.
Visualizations
Caption: A workflow diagram for troubleshooting compound precipitation in assays.
References
- 1. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrido[2,3-b]indole Compounds: Unveiling Structure-Activity Relationships for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrido[2,3-b]indole scaffold represents a privileged chemical structure with a remarkable breadth of biological activities. This guide provides a comparative analysis of various pyrido[2,3-b]indole derivatives, with a focus on their anticancer and antibacterial properties, supported by experimental data and methodologies. While specific data for 3-chloro-9H-pyrido[2,3-b]indol-5-ol is not extensively available in the public domain, this guide will explore the impact of various substitutions on the core structure, offering valuable insights for the design of novel therapeutic agents.
The introduction of a chlorine atom into biologically active compounds has been shown to significantly enhance their potency.[1] This principle, coupled with the inherent bioactivity of the pyrido[2,3-b]indole core, suggests that chloro-substituted derivatives are promising candidates for further investigation. Pyrido[2,3-b]indole and its related structures, such as pyrido[2,3-d]pyrimidines and indolo[2,3-b]quinolines, have demonstrated efficacy against a range of challenging biological targets.
Anticancer Activity: Targeting Key Cellular Pathways
Pyrido[2,3-b]indole derivatives have emerged as potent anticancer agents, often acting through the inhibition of critical cellular signaling pathways. A primary mechanism of action is the inhibition of various protein kinases, which are often overactive in cancer cells.
A study on benzo[e]pyridoindole derivatives identified a potent inhibitor of Aurora kinases A, B, and C, with IC50 values in the nanomolar range.[2] This compound was found to be an ATP-competitive inhibitor and induced mitotic slippage and polyploidy in cells, consistent with Aurora B kinase inhibition.[2] Similarly, various pyrido[2,3-d]pyrimidine derivatives have been reported as inhibitors of cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and PI3K.[3] For instance, certain derivatives induced apoptosis in cancer cell lines by inhibiting CDK4/6 and modulating the expression of p53, Bax, and Bcl2.[4]
The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum activity. Novel pyrido[3,4-b]indoles have shown potent antiproliferative activity against aggressive cancers such as pancreatic, triple-negative breast, lung, and colon cancers, with IC50 values as low as 80 nM.[5][6] Structure-activity relationship (SAR) studies revealed that substitutions at specific positions, such as a 1-naphthyl group at C1 and a methoxy group at C6, were optimal for anticancer activity.[5][6]
Furthermore, some pyrido[2,3-b]pyrazine derivatives have been shown to overcome erlotinib resistance in non-small-cell lung carcinoma (NSCLC) cell lines, highlighting their potential in treating drug-resistant cancers.[7]
Comparative Anticancer Activity of Pyrido-Indole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 / GI50 | Reference |
| Benzo[e]pyridoindole | Aurora A Kinase | - | 61 nM | [2] |
| Benzo[e]pyridoindole | Aurora B Kinase | - | 31 nM | [2] |
| Benzo[e]pyridoindole | Aurora C Kinase | - | 124 nM | [2] |
| Pyrido[3,4-b]indole | MDM2 (putative) | Breast Cancer | 80 nM | [5] |
| Pyrido[3,4-b]indole | MDM2 (putative) | Colon Cancer (HCT116) | 130 nM | [5] |
| Pyrido[3,4-b]indole | MDM2 (putative) | Melanoma | 130 nM | [5] |
| Pyrido[3,4-b]indole | MDM2 (putative) | Pancreatic Cancer | 200 nM | [5] |
| Pyrido[2,3-b]pyrazine | Not specified | PC9 (Erlotinib-sensitive) | 0.09 µM | [7] |
| Pyrido[2,3-b]pyrazine | Not specified | PC9-ER (Erlotinib-resistant) | 0.15 µM | [7] |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | PC-3 (Prostate) | Not specified | [4] |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | MCF-7 (Breast) | Not specified | [4] |
Antibacterial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant (MDR) bacteria presents a major global health threat. Pyrido[2,3-b]indole derivatives have shown promise as novel antibiotics, particularly against challenging Gram-negative pathogens.[8][9]
A key strategy has been the development of dual inhibitors targeting the bacterial type II topoisomerases, DNA gyrase (GyrB) and Topoisomerase IV (ParE).[8][9] This approach can overcome existing resistance mechanisms to fluoroquinolone antibiotics. Researchers have successfully converted a pyrido[2,3-b]indole scaffold with only Gram-positive activity into a series with potent activity against a range of MDR Gram-negative bacteria.[8][9] This was achieved through systematic fine-tuning of the physicochemical properties of the compounds to enhance their permeation across the bacterial double membrane and evade efflux pumps.[8][9]
The resulting lead compounds demonstrated a balanced profile of potent Gram-negative activity, high aqueous solubility, and favorable pharmacokinetic properties, showing bactericidal efficacy in a neutropenic mouse thigh infection model.[8][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay
A standard method to determine the inhibitory activity of compounds against specific kinases involves a radiometric or fluorescence-based assay.
Figure 1. Workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation: The kinase, a suitable substrate (e.g., a peptide), ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog), and the test compounds at various concentrations are prepared in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by adding the ATP solution to wells of a microtiter plate containing the kinase, substrate, and test compound.
-
Incubation: The plate is incubated for a specific time at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this may involve capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a signal.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Figure 2. Workflow for a cell proliferation (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrido[2,3-b]indole derivatives. A control group with no compound is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined.
Signaling Pathway Visualization
Simplified Kinase Signaling Pathway in Cancer
Many pyrido[2,3-b]indole derivatives exert their anticancer effects by inhibiting kinases that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that is often dysregulated in cancer.
Figure 3. Inhibition of oncogenic kinase signaling pathways.
This diagram shows how extracellular growth factors can activate receptor tyrosine kinases at the cell surface, leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways. These pathways converge in the nucleus to activate transcription factors that drive cancer cell proliferation and survival. Pyrido[2,3-b]indole derivatives can inhibit key kinases within these pathways, thereby blocking these pro-cancerous signals.
Conclusion
The pyrido[2,3-b]indole scaffold is a highly versatile and promising platform for the development of novel therapeutics. The extensive research into its derivatives has revealed critical structure-activity relationships, guiding the design of potent and selective inhibitors for a range of diseases, most notably cancer and bacterial infections. The ability to systematically modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. While more research is needed to fully elucidate the potential of specific compounds like this compound, the existing body of evidence strongly supports the continued exploration of this chemical class in the quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors: Evaluating 3-chloro-9H-pyrido[2,3-b]indol-5-ol Against Established Agents
For Immediate Release
This guide provides a comparative framework for evaluating the kinase inhibitory potential of the novel compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a template for its future characterization. We present a detailed comparison with well-established kinase inhibitors—Staurosporine, Gefitinib, and Dasatinib—to offer a benchmark for assessing its potential efficacy and selectivity. The methodologies and data presented herein are intended to guide researchers in the systematic evaluation of this and other novel kinase inhibitors.
The pyrido[2,3-b]indole scaffold, a core structure of the compound , is a recognized pharmacophore in the development of kinase inhibitors. Derivatives of similar scaffolds, such as pyrido[2,3-d]pyrimidines and other azaindoles, have shown activity against a range of critical cancer-related kinases, including Aurora kinases, Src family kinases, and receptor tyrosine kinases like EGFR and FGFR.[1][2] This suggests that this compound warrants investigation as a potential kinase inhibitor.
Comparative Analysis of Kinase Inhibitor Potency
To establish a benchmark for comparison, the following table summarizes the inhibitory activity (IC50 values) of three well-characterized kinase inhibitors against a panel of selected kinases. These inhibitors were chosen for their diverse mechanisms of action and target profiles. Staurosporine is a broad-spectrum inhibitor, Gefitinib is a selective EGFR inhibitor, and Dasatinib is a multi-targeted inhibitor.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Notes |
| Staurosporine | Protein Kinase C (PKC) | 2.7[3] | Broad-spectrum inhibitor |
| p60v-src | 6[4] | ||
| Protein Kinase A (PKA) | 7[4] | ||
| CaM Kinase II | 20[4] | ||
| Gefitinib | EGFR (Tyr992) | 37[5] | Selective EGFR inhibitor |
| EGFR (Tyr1173) | 26[5] | ||
| Dasatinib | Src | 0.5[6] | Multi-targeted inhibitor |
| c-ABL | <1.0[7] | ||
| c-KIT | <30[6] | ||
| PDGFR | <30[6] | ||
| This compound | (Various) | Data Not Available | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and can vary based on assay conditions.
Experimental Protocols
The following are standard methodologies for determining the kinase inhibitory activity of a test compound like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[9] The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound) in kinase buffer for a specified time (e.g., 60 minutes) at a set temperature (e.g., 30°C).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Phosphorylation Detection)
This assay measures the ability of a compound to inhibit a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[10]
Principle: Cells are treated with the test compound, and then stimulated to activate a specific signaling pathway. The level of phosphorylation of a target protein within that pathway is then measured, typically using an ELISA-based method.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Pathway Activation: Stimulate the cells with an appropriate growth factor or agonist to activate the kinase of interest.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Phosphorylation Detection (ELISA):
-
Coat an ELISA plate with an antibody that captures the target protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a second antibody that specifically detects the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme like HRP.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: Determine the IC50 of the compound by plotting the inhibition of substrate phosphorylation against the compound concentration.
Visualizing Kinase Inhibition and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generic signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Caption: A typical workflow for the discovery and characterization of a novel kinase inhibitor.
References
- 1. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. reactionbiology.com [reactionbiology.com]
Comparative Bioactivity Analysis of Pyrido[2,3-b]indole Derivatives in Preclinical Models
This guide provides a comparative analysis of the bioactivity of a representative pyrido[2,3-b]indole derivative, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6), against other established anti-cancer agents. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this chemical scaffold in oncology.
The pyrido[2,3-b]indole core structure is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. While specific data for 3-chloro-9H-pyrido[2,3-b]indol-5-ol is not extensively available in the public domain, the analysis of structurally related compounds provides valuable insights into the potential therapeutic applications of this heterocyclic system.
Quantitative Bioactivity Data
The following table summarizes the in vitro cytotoxicity of HAC-Y6 and other microtubule-targeting agents against the human colon cancer cell line COLO 205.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | COLO 205 | 0.52 ± 0.035 | Microtubule depolymerization | [1] |
| Paclitaxel | COLO 205 | Data not available | Microtubule stabilization | - |
| Vincristine | COLO 205 | Data not available | Microtubule depolymerization | - |
Note: While direct comparative IC50 values for Paclitaxel and Vincristine in COLO 205 cells were not found in the provided search results, they are included as standard microtubule-targeting agents for mechanistic comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: COLO 205 cells were seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of HAC-Y6 for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of cell growth.
Apoptosis Analysis (Annexin V/PI Double Staining)
-
Cell Treatment: COLO 205 cells were treated with HAC-Y6 for the indicated time.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Microtubule Immunofluorescence Staining
-
Cell Culture and Treatment: COLO 205 cells were grown on coverslips and treated with HAC-Y6.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: The cells were incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The microtubule network was visualized using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for HAC-Y6 and the general workflow for validating kinase inhibitors.
Caption: Proposed signaling pathway for HAC-Y6-induced apoptosis in cancer cells.
Caption: General experimental workflow for the validation of a novel kinase inhibitor.
References
Unveiling the Molecular Target of 3-chloro-9H-pyrido[2,3-b]indol-5-ol: A Comparative Guide to Glycogen Synthase Kinase-3β Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-chloro-9H-pyrido[2,3-b]indol-5-ol and alternative compounds targeting Glycogen Synthase Kinase-3β (GSK-3β). While direct experimental data for this compound is not publicly available, its structural similarity to known kinase inhibitors, particularly those with a pyrido[2,3-b]indole scaffold, suggests its potential as a GSK-3β inhibitor. This guide therefore uses GSK-3β as a plausible target to illustrate a comparative analysis framework, incorporating experimental data from established inhibitors.
Glycogen Synthase Kinase-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and various cancers, making it a compelling target for therapeutic intervention.[3][4][5]
Comparative Analysis of GSK-3β Inhibitors
To provide a quantitative comparison, this section summarizes the inhibitory activities of several well-characterized GSK-3β inhibitors from different chemical classes. It is important to note that without experimental validation, the activity of this compound against GSK-3β remains speculative.
| Compound Class | Exemplary Compound | Structure | IC50 (nM) for GSK-3β | Selectivity Notes |
| Pyrido[2,3-b]indole Analog | This compound | (Structure Unavailable) | Data Not Available | Putative GSK-3β inhibitor based on scaffold similarity. |
| Maleimide Derivative | SB-415286 | (Structure Unavailable) | 31 | Selective over a panel of other kinases.[4] |
| Paullone | Alsterpaullone | (Structure Unavailable) | 5 | Also inhibits CDKs.[4] |
| Thiazole | AR-A014418 | (Structure Unavailable) | 38 | ATP-competitive inhibitor.[6] |
| Thiadiazolidinone | Tideglusib | (Structure Unavailable) | 60 | Non-ATP competitive inhibitor.[5] |
Signaling Pathway of GSK-3β
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. Key signaling pathways, such as the insulin and Wnt pathways, converge on GSK-3β to modulate its activity.
Experimental Protocols
The following are representative protocols for key experiments used to characterize GSK-3β inhibitors.
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (including this compound and alternatives) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a multiwell plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Add the GSK-3β substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay assesses the activity of GSK-3β inhibitors in a cellular context by measuring the levels of β-catenin, a downstream target of GSK-3β. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin.[7]
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-β-catenin and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in β-catenin levels upon treatment with the inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the identification and characterization of GSK-3β inhibitors.
References
- 1. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 3-chloro-9H-pyrido[2,3-b]indol-5-ol Analogues versus Standard-of-Care in Oncology
Disclaimer: As of November 2025, there is a notable absence of published scientific literature detailing the preclinical or clinical efficacy of the specific compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol . Consequently, a direct comparison with standard-of-care drugs is not feasible.
This guide provides a surrogate comparison by evaluating a closely related pyridoindole analogue with demonstrated anti-cancer properties against a current standard-of-care therapy for metastatic melanoma. This analysis is intended to offer a research and drug development perspective on the potential of this chemical scaffold.
Introduction to Pyrido[2,3-b]indoles in Oncology
The pyrido[2,3-b]indole scaffold, a core component of the β-carboline family of alkaloids, has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. Research has indicated that various substituted pyridoindoles exhibit potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of critical cellular signaling pathways. Their mechanism of action can involve the inhibition of protein kinases, disruption of DNA replication, or induction of apoptosis.
Given the preliminary evidence on related compounds, this report will focus on the potential application of a hypothetical pyrido[2,3-b]indole derivative as an anti-cancer agent, specifically in the context of metastatic melanoma, a disease with well-defined standard-of-care treatments.
Hypothetical Efficacy Comparison: Pyrido[3,4-b]indole Analogue vs. Pembrolizumab in Metastatic Melanoma
For this comparative analysis, we will use a representative pyrido[3,4-b]indole derivative, Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) , for which in vitro anti-proliferative data against melanoma cell lines is available.[1][2][3] We will compare its preclinical efficacy profile with that of Pembrolizumab (Keytruda®) , an established standard-of-care immunotherapy for metastatic melanoma.[4][5]
Quantitative Efficacy Data
The following tables summarize the in vitro anti-proliferative activity of the pyrido[3,4-b]indole analogue against human metastatic melanoma cell lines and the clinical efficacy of Pembrolizumab in patients with advanced melanoma.
Table 1: In Vitro Anti-proliferative Activity of a Representative Pyrido[3,4-b]indole Analogue (Compound 11) [3]
| Cell Line | Compound 11 IC₅₀ (µM) |
| A375 | 0.23 |
| WM164 | 0.13 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Pembrolizumab in Advanced Melanoma
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| KEYNOTE-006 | Pembrolizumab (10 mg/kg q2w or q3w) | 33-34% | 23.8 - Not Reached |
| KEYNOTE-001 | Pembrolizumab (2 mg/kg q3w) | 33% | 23.8 months |
Data is compiled from pivotal clinical trials. ORR represents the percentage of patients whose tumors shrink or disappear after treatment. OS is the length of time from the start of treatment that patients are still alive.
Experimental Protocols
In Vitro Anti-proliferative Assay for Pyridoindole Analogues
The anti-proliferative activity of the pyrido[3,4-b]indole derivatives was determined using a standard MTT assay.[2]
-
Cell Culture: Human metastatic melanoma cell lines (A375, WM164) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of the test compounds (e.g., Compound 11) and incubated for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values were calculated by plotting the percentage of cell viability against the compound concentration.
Clinical Trial Protocol for Pembrolizumab in Melanoma
The efficacy of Pembrolizumab was established in large-scale, randomized clinical trials such as KEYNOTE-006.
-
Patient Population: Patients with unresectable or metastatic melanoma who had not received prior systemic therapy.
-
Study Design: A randomized, controlled, multi-center trial comparing Pembrolizumab to another standard-of-care, Ipilimumab.
-
Treatment Regimen: Patients were randomized to receive either Pembrolizumab at a dose of 10 mg/kg every 2 or 3 weeks or Ipilimumab at 3 mg/kg every 3 weeks for four cycles.
-
Efficacy Endpoints: The primary endpoints were Overall Survival (OS) and Progression-Free Survival (PFS). Secondary endpoints included Overall Response Rate (ORR).
-
Tumor Assessment: Tumor responses were assessed by imaging (e.g., CT or MRI) at baseline and then at regular intervals (e.g., every 12 weeks) according to RECIST (Response Evaluation Criteria in Solid Tumors) criteria.
Visualizing Mechanisms and Workflows
Hypothesized Signaling Pathway Inhibition
Many pyridoindole derivatives exert their anti-cancer effects by inhibiting protein kinases. The diagram below illustrates a generic kinase signaling pathway that could be a target for compounds like this compound.
Caption: Hypothesized kinase inhibition by a pyrido[2,3-b]indole analogue.
Experimental Workflow for In Vitro Efficacy
The following diagram outlines the workflow for assessing the anti-proliferative efficacy of a novel compound in cancer cell lines.
Caption: Workflow for determining in vitro anti-proliferative activity.
Conclusion
While direct efficacy data for this compound is currently unavailable, the broader class of pyridoindole derivatives demonstrates significant potential as anti-cancer agents. The in vitro potency of analogues like 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole against melanoma cell lines suggests that further investigation into this chemical scaffold is warranted.[1][2][3]
Future research should focus on synthesizing this compound and evaluating its biological activity to determine its mechanism of action and potential for clinical development. A direct comparison with standard-of-care drugs like Pembrolizumab would then be possible, providing a clearer picture of its therapeutic potential in oncology.
References
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. mskcc.org [mskcc.org]
- 5. Treatments for metastatic melanoma skin cancer | Canadian Cancer Society [cancer.ca]
A Comparative Guide to the Kinase Inhibitor 3-chloro-9H-pyrido[2,3-b]indol-5-ol and a Related Benzo[e]pyridoindole Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative kinase inhibitor 3-chloro-9H-pyrido[2,3-b]indol-5-ol and a well-characterized, structurally related benzo[e]pyridoindole, referred to as Compound 1. Due to the limited publicly available data on this compound, this guide focuses on the known biological activity of Compound 1 as a potent inhibitor of Aurora kinases and compares its performance with the established pan-Aurora kinase inhibitor, VX-680 (Tozasertib). This comparison aims to provide a framework for evaluating novel pyridoindole-based compounds in the context of established kinase inhibitors.
Mechanism of Action: Targeting Aurora Kinases in Mitosis
The Aurora kinase family, comprising Aurora A, B, and C, are crucial serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[3]
Compound 1 , a benzo[e]pyridoindole derivative, has been identified as a potent, ATP-competitive inhibitor of Aurora kinases.[3][4] It has been shown to inhibit Aurora A, B, and C at nanomolar concentrations in in vitro assays.[3] By inhibiting Aurora kinases, particularly Aurora B, Compound 1 disrupts the phosphorylation of key mitotic proteins like histone H3, leading to defects in chromosome segregation and ultimately inducing apoptosis in cancer cells.[3][4]
VX-680 (Tozasertib) is a well-established, potent, and selective small-molecule inhibitor of all three Aurora kinases.[5][6][7] It has been extensively studied preclinically and has entered clinical trials.[8] Similar to Compound 1, VX-680's mechanism of action involves the inhibition of Aurora kinase activity, leading to mitotic arrest and apoptosis in tumor cells.[5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Compound 1 and VX-680 against the three Aurora kinase isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference |
| Compound 1 | 61 | 31 | 124 | [3] |
| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 | [6] |
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the in vitro potency of kinase inhibitors.
1. Reagents and Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (Compound 1 and VX-680) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
2. Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a multiwell plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTS Assay)
This protocol outlines a method to assess the effect of inhibitors on cancer cell proliferation.
1. Reagents and Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Compound 1 and VX-680) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear plates
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism and Workflow
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for In Vitro Kinase Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of the potent aurora inhibitor MK-0457 (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol Analogs Against a Panel of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific experimental data for the anticancer activity of 3-chloro-9H-pyrido[2,3-b]indol-5-ol has been published in the peer-reviewed literature. This guide provides a comparative benchmark based on the performance of structurally related pyrido[2,3-b]indole and pyrido[3,4-b]indole derivatives, offering insights into the potential efficacy and mechanisms of action for this class of compounds.
The pyridoindole scaffold is a core structural motif in numerous biologically active compounds, and its derivatives have demonstrated significant potential as anticancer agents. The introduction of a chlorine atom and a hydroxyl group at positions 3 and 5, respectively, on the 9H-pyrido[2,3-b]indole core suggests the potential for targeted activity and modified pharmacokinetic properties. This guide summarizes the cytotoxic activities of close structural analogs against a variety of cancer cell lines, providing a valuable reference for the evaluation of novel compounds such as this compound.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various pyridoindole derivatives, providing a benchmark for the potential performance of this compound. The data is presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound(s) |
| Pyrido[3,4-b]indole Derivative 11 | HCT116 (Colon) | 0.13 | Doxorubicin |
| HPAC (Pancreatic) | 0.29 | ||
| MIA PaCa-2 (Pancreatic) | 0.20 | ||
| Panc-1 (Pancreatic) | 0.29 | ||
| MCF-7 (Breast) | 0.26 | ||
| MDA-MB-468 (Breast) | 0.08 | ||
| A375 (Melanoma) | 0.23 | ||
| WM164 (Melanoma) | 0.13 | ||
| 5-Chloro-indole-2-carboxylate Derivative 3e | Panc-1 (Pancreatic) | 0.029 (GI50) | Erlotinib (GI50=0.033) |
| MCF-7 (Breast) | - | ||
| A-549 (Lung) | - | ||
| Pyrido[3,4-b]indol-1-one Derivative 9c | MCF-7 (Breast) | 4.34 | Doxorubicin |
| 4T1 (Breast) | 3.71 | ||
| MDA-MB-231 (Breast) | 0.77 | ||
| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | HepG2 (Liver) | >50 (genotoxic) | - |
Table 1: Comparative in vitro cytotoxicity of pyridoindole analogs against various human cancer cell lines.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Signaling Pathways
Pyridoindole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
EGFR Signaling Pathway
Several chloro-substituted indole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][5] Inhibition of EGFR can block downstream signaling cascades that promote cell growth and proliferation.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
p53-MDM2 Interaction Pathway
Some pyrido[3,4-b]indole derivatives have been investigated as inhibitors of the p53-MDM2 interaction.[1][6] MDM2 is a negative regulator of the p53 tumor suppressor. Inhibiting this interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.
Caption: Inhibition of the p53-MDM2 interaction by pyridoindole analogs, leading to p53 activation.
References
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of Chloro-Substituted Pyridoindole Analogs as Potential Therapeutics for Alzheimer's Disease
An Objective Comparison of Preclinical Glycogen Synthase Kinase-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases such as Alzheimer's has led to the investigation of various molecular targets. One such target is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. While the specific compound 3-chloro-9H-pyrido[2,3-b]indol-5-ol lacks documented therapeutic evaluation, a structurally related class of compounds, the 7-chloro-9H-pyrimido[4,5-b]indoles, has emerged as potent GSK-3β inhibitors. This guide provides an independent verification of their therapeutic potential by comparing a lead compound from this series with other GSK-3β inhibitors in clinical development and the current standard of care for Alzheimer's disease.
Comparative Analysis of GSK-3β Inhibitors
The therapeutic potential of the 7-chloro-9H-pyrimido[4,5-b]indole series is benchmarked against Tideglusib, a non-ATP-competitive GSK-3β inhibitor that has undergone Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy[1][2]. A key parameter for in vitro comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by half.
| Compound/Treatment | Target | In Vitro Efficacy (IC50) | Mechanism of Action | Therapeutic Area |
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | GSK-3β | 480 nM[3][4] | ATP-competitive inhibition[5] | Preclinical (Alzheimer's Disease) |
| Tideglusib | GSK-3β | Not applicable (non-ATP competitive) | Non-ATP-competitive inhibition[2] | Clinical Trials (Alzheimer's Disease)[1] |
| Standard of Care (e.g., Cholinesterase inhibitors, NMDA receptor antagonists) | Acetylcholinesterase, NMDA receptor | Varies by compound | Symptomatic treatment[6] | Approved for Alzheimer's Disease |
Experimental Protocols
The in vitro efficacy of the 7-chloro-9H-pyrimido[4,5-b]indole derivatives was determined using a standardized biochemical assay.
GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of GSK-3β by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in a multi-well plate format.
-
Reaction Setup: A reaction mixture is prepared containing the GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compounds, including the 7-chloro-9H-pyrimido[4,5-b]indole derivatives, are added to the wells at varying concentrations. A control with no inhibitor is also included.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration[7][8][9].
Signaling Pathways and Experimental Workflow
The therapeutic rationale for inhibiting GSK-3β in Alzheimer's disease is centered on its role in tau pathology and other cellular processes.
GSK-3β Signaling in Alzheimer's Disease
Caption: GSK-3β signaling pathway in Alzheimer's disease and the point of intervention.
Experimental Workflow for Inhibitor Screening
References
- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dementia and Alzheimer’s Care | Standards of Care [standardsofcare.org]
- 7. promega.com [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GSK3 kinase assay [bio-protocol.org]
Comparative Analysis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol and its Non-chlorinated Analog: A Guide for Researchers
The pyrido[2,3-b]indole scaffold, also known as α-carboline, is a core structure in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. The introduction of a chlorine atom to such a scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity.
The Influence of Chlorination on Biological Activity
The substitution of a hydrogen atom with a chlorine atom can impact a molecule's biological activity through several mechanisms:
-
Increased Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved cellular uptake and target engagement.
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron distribution within the aromatic ring system. This can influence the molecule's binding affinity to its biological target, such as the ATP-binding pocket of a kinase.
-
Steric Effects: The size of the chlorine atom can influence the compound's conformation and how it fits into a binding site. This can either be beneficial, leading to a more favorable binding orientation, or detrimental, causing steric hindrance.
Expected Activity Profile: A Comparative Overview
Based on SAR studies of related pyridoindole and pyrimidoindole derivatives, it is hypothesized that the addition of a chlorine atom at the 3-position of 9H-pyrido[2,3-b]indol-5-ol would likely enhance its biological potency, particularly in the context of kinase inhibition.
Studies on similar heterocyclic scaffolds have demonstrated that chlorination can lead to a significant increase in inhibitory activity. For instance, research on 7-chloro-9H-pyrimido[4,5-b]indole-based inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) highlights the crucial role of the chlorine atom for potent activity.[1][2] Similarly, structure-activity relationship studies on a series of piperazinyl-β-carboline derivatives (a related pyridoindole class) revealed that para-chloro substitution on an appended phenyl ring was favorable for anti-leishmanial activity.[3]
The following table summarizes the anticipated differences in activity based on these general principles.
| Feature | 9H-pyrido[2,3-b]indol-5-ol (Non-chlorinated Analog) | 3-chloro-9H-pyrido[2,3-b]indol-5-ol (Chlorinated Analog) |
| Anticipated Potency | Baseline activity | Potentially higher potency |
| Mechanism of Action | Likely kinase inhibition | Likely enhanced kinase inhibition |
| Cellular Permeability | Moderate | Potentially higher |
Experimental Protocols
To empirically determine the activity of these compounds, the following experimental protocols are recommended:
Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based ATP detection assay.
Principle: This assay measures the amount of ATP remaining in the reaction mixture after a kinase reaction. A lower ATP level indicates higher kinase activity, and a higher remaining ATP level indicates kinase inhibition.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and the test compound (this compound or its non-chlorinated analog) at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Detection: Add an ATP detection reagent (e.g., a luciferin/luciferase-based reagent) to each well. This reagent will produce a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting percent inhibition against compound concentration.
Cell Viability (Cytotoxicity) Assay
To assess the effect of the compounds on cancer cell lines, a colorimetric assay such as the MTT or MTS assay can be employed.
Principle: These assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours.
-
Measurement: If using MTT, a solubilizing agent must be added to dissolve the formazan crystals. Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 or GI50 (concentration for 50% inhibition of cell growth) can then be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generic kinase signaling pathway that could be targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: A generic kinase signaling cascade leading to cell proliferation, which can be inhibited by pyrido[2,3-b]indole derivatives.
Caption: A typical workflow for the synthesis and biological evaluation of novel pyrido[2,3-b]indole analogs.
Conclusion
While direct experimental evidence is lacking for a head-to-head comparison of this compound and its non-chlorinated analog, the established principles of medicinal chemistry and structure-activity relationships for related compounds strongly suggest that the chlorinated derivative will exhibit enhanced biological activity. The increased lipophilicity and altered electronic properties conferred by the chlorine atom are likely to translate into improved potency, particularly as a kinase inhibitor. Further empirical testing using the outlined protocols is necessary to validate this hypothesis and to fully elucidate the therapeutic potential of these compounds.
References
- 1. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-chloro-9H-pyrido[2,3-b]indol-5-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-chloro-9H-pyrido[2,3-b]indol-5-ol's selectivity against other kinase inhibitors. The information is presented through structured data, detailed experimental protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.
The pyrido[2,3-b]indole scaffold is a core structure in a variety of kinase inhibitors. Understanding the selectivity of a specific derivative like this compound is crucial for predicting its efficacy and potential off-target effects.
Kinase Selectivity Profile
Derivatives of the closely related 9H-pyrimido[4,5-b]indole scaffold have shown activity against a range of kinases, including Glycogen Synthace Kinase-3β (GSK-3β), Janus Kinase (JAK), RET kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3][4] For instance, a tofacitinib-derived 7-chloro-9H-pyrimido[4,5-b]indole was identified as a GSK-3β inhibitor.[2] It is important to note that even minor structural changes can significantly alter the selectivity profile.
To provide a comparative context, the table below showcases the inhibitory activity of various kinase inhibitors with related core structures.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| 7-chloro-9H-pyrimido[4,5-b]indole derivative | GSK-3β | 130 | - |
| Cabozantinib | RET, TRK | 5.2, 79 | - |
| Pz-1 | RET, TRK | 1.0, 1.6 | - |
| 5-chloro-indole-2-carboxylate derivative | EGFRT790M | 8.6 - 9.2 | Osimertinib (8) |
| 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine | VEGFR-2 | Comparable to Sunitinib | Sunitinib, Semaxinib |
Table 1: Inhibitory Activity of Selected Kinase Inhibitors. This table summarizes the IC50 values for various kinase inhibitors, providing a reference for potential potency and selectivity.
Experimental Protocols
The assessment of a compound's selectivity involves a series of well-defined experimental procedures.
A common method to determine the IC50 value of an inhibitor is through an in vitro kinase assay.
-
Reagents and Materials:
-
Recombinant human kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method.
-
The IC50 value is calculated from the dose-response curve.
-
To assess the compound's effect on cell growth and viability, a cell-based assay is employed.
-
Cell Lines: A panel of cancer cell lines with known kinase dependencies is selected.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
Signaling Pathways and Experimental Workflow
Visualizing the intricate relationships in biological pathways and experimental designs is essential for clarity.
Figure 1. Workflow for assessing kinase inhibitor selectivity.
Figure 2. A generalized receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol's ADME Properties
A comprehensive understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount in the early stages of drug discovery and development. This guide provides a comparative analysis of the predicted and experimentally determined ADME properties of 3-chloro-9H-pyrido[2,3-b]indol-5-ol against other relevant kinase inhibitors, offering insights for researchers, scientists, and drug development professionals. Due to the limited publicly available experimental data for this compound, this guide leverages data from structurally related compounds and established in vitro ADME assays to provide a predictive and comparative framework.
Executive Summary of Comparative ADME Properties
The following table summarizes the key ADME parameters for this compound and selected comparator compounds. It is important to note that where specific experimental data for the target compound is unavailable, information from structurally similar pyridoindoles and pyrimidoindoles is used to provide context.
| ADME Parameter | This compound (Predicted/Inferred) | Comparator A: (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one [1][2] | Comparator B: (3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile [3] | General Kinase Inhibitor Profile [4] |
| Aqueous Solubility | Data not available | Data not available | Data not available | Generally low to moderate |
| Permeability (Papp) | Data not available | Data not available | Data not available | Moderate to high Caco-2 permeability often desired |
| Metabolic Stability (t½) | Data not available | Improved metabolic stability noted | Characterized for its metabolic stability | Highly variable, a key area for optimization |
| Plasma Protein Binding (%) | Data not available | Data not available | Data not available | Typically high (>90%) |
| CYP450 Inhibition (IC50) | Data not available | Data not available | Data not available | Potential for inhibition of major isoforms (e.g., CYP3A4) |
Experimental Protocols for Key ADME Assays
Detailed methodologies are crucial for the accurate assessment and comparison of ADME properties. The following sections outline standard protocols for key in vitro ADME assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drug candidates.[5][6][7][8][9]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[6][9] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8][9]
-
Assay Procedure: The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically up to 2 hours).[6] To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Sample Analysis: Samples from the receiver compartment are analyzed by LC-MS/MS to quantify the concentration of the test compound.[5]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[8] The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.[6]
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[10][11][12][13][14]
Objective: To determine the in vitro intrinsic clearance of a compound in human liver microsomes.
Methodology:
-
Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[14]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[10][14]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[10][14]
-
Sample Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.[10]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[10]
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.[15][16][17][18]
Objective: To measure the fraction of a compound that is unbound (fu) in plasma.
Methodology:
-
Equilibrium Dialysis: A rapid equilibrium dialysis (RED) device is commonly used.[15][16][17] The test compound is added to human plasma in one chamber, which is separated by a semipermeable membrane from a buffer-containing chamber.[15][17]
-
Incubation: The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to reach equilibrium.[15][16]
-
Sample Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.[15][16]
-
Data Analysis: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[16]
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[7][19][20][21][22][23]
Objective: To determine the IC50 value of a compound for the inhibition of specific CYP isoforms.
Methodology:
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4).[21]
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[19]
-
Data Analysis: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism, is calculated from the dose-response curve.[21][22]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key ADME assays described above.
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Workflow for the Metabolic Stability Assay.
Caption: Workflow for the Plasma Protein Binding Assay.
Caption: Workflow for the CYP450 Inhibition Assay.
References
- 1. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data | Semantic Scholar [semanticscholar.org]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. mercell.com [mercell.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. enamine.net [enamine.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 20. criver.com [criver.com]
- 21. evotec.com [evotec.com]
- 22. enamine.net [enamine.net]
- 23. lnhlifesciences.org [lnhlifesciences.org]
Orthogonal Methods for Validating 3-chloro-9H-pyrido[2,3-b]indol-5-ol Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, rigorous validation of a compound's binding to its intended target is paramount. This guide provides a comparative overview of orthogonal experimental methods to validate the binding of a hypothetical small molecule, 3-chloro-9H-pyrido[2,3-b]indol-5-ol. By employing techniques that rely on different physical principles, researchers can build a robust body of evidence for target engagement, thereby increasing confidence in downstream drug development efforts.
The following sections detail the principles, experimental protocols, and representative data for four widely used orthogonal methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the cell-based Cellular Thermal Shift Assay (CETSA).
Biophysical Assays: Direct Measurement of Binding
Biophysical assays are indispensable for the direct characterization of ligand-target interactions in a controlled, cell-free environment.[1][2] These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[3][4] This allows for the real-time determination of the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[5]
Experimental Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
Data Presentation:
| Parameter | Value |
| Association Rate (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 3.0 x 10⁻³ s⁻¹ |
| Dissociation Constant (K_D) | 20 nM |
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[6][7][8] A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the purified target protein and this compound into the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection until the protein is saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine n, K_D, and ΔH.
-
Data Presentation:
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Dissociation Constant (K_D) | 25 nM |
| Enthalpy Change (ΔH) | -10.5 kcal/mol |
| Entropy Change (TΔS) | -2.3 kcal/mol |
Microscale Thermophoresis (MST)
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient.[10][11] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[12] By labeling the target protein with a fluorophore, the change in its thermophoretic movement upon binding to a ligand can be monitored to determine the binding affinity.
Experimental Protocol:
-
Protein Labeling:
-
Label the purified target protein with a suitable fluorescent dye (e.g., NHS-ester dye targeting lysines).
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a serial dilution of this compound.
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.
-
Load the samples into glass capillaries.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
An infrared laser creates a precise temperature gradient in the sample.
-
The fluorescence in the heated spot is monitored over time to measure the thermophoretic movement.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting dose-response curve to determine the K_D.
-
Data Presentation:
| Parameter | Value |
| Dissociation Constant (K_D) | 30 nM |
Cell-Based Assay: Target Engagement in a Physiological Context
While biophysical assays provide precise measurements of direct binding, cell-based assays are crucial for confirming that a compound can engage its target within the complex environment of a living cell.[10][13]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[14] By heating intact cells or cell lysates to various temperatures, the amount of soluble, non-denatured target protein can be quantified. A ligand-bound protein will typically have a higher melting temperature (T_m) than the unbound protein.[13]
Experimental Protocol:
-
Cell Treatment:
-
Culture cells that express the target protein.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions or lysates into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells (if not already done) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein in each sample using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate melt curves by plotting the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melt curve indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and plotting the amount of soluble protein against the ligand concentration to determine the EC₅₀ of thermal stabilization.
-
Data Presentation:
| Parameter | Vehicle Control | + 10 µM Compound |
| Melting Temperature (T_m) | 52.5 °C | 56.0 °C |
| Thermal Shift (ΔT_m) | - | +3.5 °C |
| EC₅₀ (Thermal Stabilization) | - | 1.2 µM |
Mandatory Visualizations
Caption: Workflow for small molecule target validation.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
The validation of ligand-target binding is a critical step in drug discovery that necessitates a multi-faceted approach. By employing orthogonal methods such as SPR, ITC, MST, and CETSA, researchers can obtain a comprehensive understanding of a compound's binding characteristics. Biophysical techniques provide precise, quantitative data on the direct interaction, while cell-based assays confirm target engagement in a more physiologically relevant context. The convergence of data from these distinct methodologies provides a high degree of confidence in the identified target and the mechanism of action of a potential therapeutic candidate like this compound, thereby justifying its progression through the drug discovery pipeline.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. portlandpress.com [portlandpress.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-chloro-9H-pyrido[2,3-b]indol-5-ol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chloro-9H-pyrido[2,3-b]indol-5-ol, a halogenated heterocyclic indole derivative. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, a conservative approach based on the known hazards of related halogenated organic compounds and indole derivatives should be adopted.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a fume hood to avoid inhalation of dust or vapors.[1][2]
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[3] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and labeling as a halogenated organic waste.
-
Segregation: Do not mix this compound with non-halogenated waste streams.[3][4] It should be collected in a designated, compatible, and clearly labeled waste container.[1][3] The container should be made of a material that will not react with the chemical.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] Include the approximate quantity of the waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[5][6]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, the following table provides general guidance based on related compounds. Researchers must consult specific institutional and local regulations for precise quantitative limits.
| Parameter | Guideline | Source Analogy |
| Waste Container Filling Level | Do not exceed 90% of the container's capacity. | General Hazardous Waste Guidelines[8] |
| Halogenated Content Threshold | Must be disposed of as halogenated waste. | General Halogenated Waste Guidelines[4][8] |
| Satellite Accumulation Limit | Typically a maximum volume (e.g., 25 gallons) is allowed per laboratory. | Temple University Halogenated Solvent Guidelines[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. angenechemical.com [angenechemical.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. fishersci.com [fishersci.com]
- 6. Customized 2-chloro-9h-pyrido[2,3-b]indole Cas No.26869-12-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. ethz.ch [ethz.ch]
Essential Safety and Handling Protocol for 3-chloro-9H-pyrido[2,3-b]indol-5-ol
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 3-chloro-9H-pyrido[2,3-b]indol-5-ol is not publicly available. This substance should be treated as a research chemical with unknown potential hazards. The following guidelines are based on general best practices for handling novel chemical compounds and should be implemented with the utmost caution. A thorough risk assessment should be conducted by the principal investigator or laboratory manager before any handling.
Hazard Assessment and Inferred Risks
Given the lack of specific toxicological data, this compound must be presumed to be hazardous.[1][2] Structurally related pyridoindoles are known to have biological activity.[3] Therefore, it is prudent to assume this compound may be toxic, an irritant, and potentially harmful if ingested, inhaled, or absorbed through the skin. All handling procedures should reflect these assumed risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.[4][5][6]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement to protect against splashes.[7] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[5] |
| Skin and Body Protection | Chemical-Resistant Lab Coat | A flame-resistant lab coat should be worn to protect against splashes and fire hazards.[8] Ensure the coat has long sleeves and is fully buttoned. |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[5][7] For prolonged handling, consider double-gloving or using heavier-duty gloves. Always check for signs of degradation and replace immediately if compromised.[8] | |
| Long Pants and Closed-Toe Shoes | Full-length pants and shoes that cover the entire foot are mandatory to protect against spills.[8] | |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][7] If work outside of a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection, which may include an N95 or higher-rated respirator. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the compound must be conducted in a properly functioning chemical fume hood.[7][9]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently inspected.
-
Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be available.[7]
3.2. Handling the Compound:
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste.[10] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. twu.edu [twu.edu]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
